molecular formula C9H9ClN2 B11912028 4-Chloro-3,6-dimethyl-1H-indazole

4-Chloro-3,6-dimethyl-1H-indazole

Cat. No.: B11912028
M. Wt: 180.63 g/mol
InChI Key: IBGLRUPRTNZSSX-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethyl-1H-indazole ( 1956379-03-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 9 H 9 ClN 2 and a molecular weight of 180.63 . The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . Researchers utilize this chlorinated and dimethyl-substituted indazole derivative as a key synthetic intermediate for the development of novel bioactive molecules. The indazole core is recognized for its impressive biological properties, and derivatives of this scaffold have been investigated for a wide range of applications, including as anticancer agents, antimicrobials, anti-inflammatory compounds, and selective enzyme inhibitors . The specific substitution pattern of chlorine and methyl groups on the indazole ring in this compound makes it a valuable precursor for structure-activity relationship (SAR) studies and for the synthesis of more complex target molecules in drug discovery programs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper laboratory handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,6-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLRUPRTNZSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 4-Chloro-3,6-dimethyl-1H-indazole Derivatives

[1]

Executive Summary

The 4-Chloro-3,6-dimethyl-1H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to navigate the "chemical space" of both kinase ATP-binding pockets and epigenetic reader domains.[1] Unlike generic indazoles, this specific trisubstituted core offers a unique balance of steric bulk (via the C4-chloro group), hydrophobic filling (C3/C6-methyls), and hydrogen-bonding capability (N1/N2).[1]

This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, specifically focusing on its role in developing inhibitors for FGFR , ERK1/2 , and BET bromodomains .[1]

Chemical Architecture & Pharmacophore Logic[1]

The therapeutic potency of 4-Chloro-3,6-dimethyl-1H-indazole derivatives stems from precise structural features that exploit specific protein binding interactions.[1]

Structural Activity Relationship (SAR) Analysis[1][2]
PositionSubstituentMechanistic Function
N1 / N2 Hydrogen (H)Hinge Binder: Acts as a critical H-bond donor/acceptor pair for the hinge region of kinases (e.g., interacting with the backbone of the ATP-binding site).[1]
C3 Methyl (-CH₃)Conformational Lock: Provides hydrophobic interactions and restricts the rotation of substituents at C4, often forcing a non-planar conformation essential for selectivity.[1]
C4 Chlorine (-Cl)Steric Gatekeeper: The C4-chloro group is electronically withdrawing and sterically demanding.[1] It often occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases) or induces atropisomerism in biaryl systems.[1]
C6 Methyl (-CH₃)Lipophilicity Tuner: Enhances cellular permeability and fills the solvent-exposed hydrophobic regions of the binding pocket.[1]
Pharmacophore Visualization

The following diagram illustrates the logical flow of how this scaffold interacts with a typical Kinase ATP pocket.

PharmacophoreCoreIndazole Core(Scaffold)N1N1-H(H-Bond Donor)Core->N1C3C3-Methyl(Hydrophobic Fill)Core->C3C4C4-Chloro(Steric/Electronic)Core->C4TargetKinase Hinge Region(ATP Pocket)N1->Target H-BondingC3->Target van der WaalsC4->Target Gatekeeper Interaction

Figure 1: Pharmacophore map detailing the interaction of the trisubstituted indazole core with a kinase binding pocket.

Therapeutic Applications

Kinase Inhibition (FGFR & ERK Pathways)

Derivatives of 4-chloro-3,6-dimethyl-1H-indazole have shown significant potential as Type I and Type I½ kinase inhibitors.[1]

  • Fibroblast Growth Factor Receptors (FGFR): The indazole core mimics the adenine ring of ATP.[1] The C4-chloro substituent is particularly effective in accessing the "gatekeeper" residue (often a Methionine or Threonine), improving selectivity over other kinases.[1]

  • ERK1/2 Inhibition: Recent studies indicate that amide derivatives at the C3 or C5 position of this scaffold can stabilize the inactive conformation of ERK1/2, blocking the MAPK signaling cascade critical in melanoma and colorectal cancer.[1]

Epigenetic Modulation (BET Bromodomains)

Beyond kinases, the dimethyl-indazole motif acts as an acetyl-lysine (KAc) mimetic.[1]

  • Mechanism: The two nitrogen atoms in the indazole ring mimic the hydrogen bonding pattern of the acetyl-lysine residue recognized by Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).[1]

  • Utility: 4-Chloro substitution increases the metabolic stability of the ring system against oxidation, prolonging the half-life of the inhibitor in vivo.[1]

Experimental Protocols

Synthesis of 4-Chloro-3,6-dimethyl-1H-indazole

Objective: Scalable synthesis of the core scaffold from commercially available precursors.

Reagents:

  • 3,5-Dimethylaniline (Starting Material)[1]

  • Chloral hydrate & Hydroxylamine hydrochloride[1]

  • Sulfuric acid (H₂SO₄)[1]

  • Sodium Nitrite (NaNO₂) / Acetic Acid[1]

Protocol Workflow:

  • Sandmeyer-type Chlorination: React 3,5-dimethylaniline with N-chlorosuccinimide (NCS) to introduce the chlorine at the ortho position relative to the amine, yielding 4-chloro-3,5-dimethylaniline (regioselectivity must be confirmed by NMR).[1]

  • Cyclization: Diazotize the amine using NaNO₂ in glacial acetic acid at 0°C.

  • Ring Closure: The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the amine protons and the appearance of the broad indazole NH signal (~12-13 ppm).

  • LC-MS: Confirm molecular ion peak [M+H]⁺ corresponding to the chlorinated mass pattern (3:1 isotopic ratio for ³⁵Cl/³⁷Cl).

In Vitro Kinase Assay (Generic Protocol)

Objective: Determine IC₅₀ of derivatives against FGFR1.[1]

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare 2x Enzyme solution (FGFR1) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Substrate Mix: Prepare 2x ATP/Peptide substrate solution (biotinylated-poly-Glu-Tyr).

  • Reaction: Add 10 µL Enzyme + 200 nL Compound. Incubate 15 min. Add 10 µL Substrate.

  • Detection: Stop reaction after 60 min using EDTA. Detect phosphorylation via TR-FRET or ADP-Glo™ luminescence.[1]

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the MAPK/ERK pathway using indazole-based inhibitors.

MAPK_PathwayGrowthFactorGrowth Factor(EGF/FGF)RTKRTK(FGFR/EGFR)GrowthFactor->RTK ActivationRASRAS-GTPRTK->RASRAFRAF(BRAF)RAS->RAFMEKMEK1/2RAF->MEK PhosphorylationERKERK1/2MEK->ERK PhosphorylationNucleusTranscription Factors(c-Myc, Cyclin D1)ERK->Nucleus TranslocationInhibitorIndazole Derivative(Inhibitor)Inhibitor->RTK Blocks ATPPocketInhibitor->ERK StabilizesInactive Form

Figure 2: Biological cascade showing the dual intervention points (RTK and ERK) for indazole derivatives.[1]

Future Outlook & Optimization

The 4-chloro-3,6-dimethyl-1H-indazole scaffold is currently evolving towards PROTAC (Proteolysis Targeting Chimera) development.[1]

  • Linker Attachment: The N1 position offers a solvent-exposed vector suitable for attaching alkyl linkers without disrupting the core binding affinity.[1]

  • Degrader Design: Conjugating this scaffold (as the Warhead) to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) allows for the targeted degradation of BRD4 or FGFR, overcoming resistance mechanisms associated with simple occupancy-based inhibition.[1]

References

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. (2018).[1] Link

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.[1][2] (2016).[1][2][3] Link

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.[1][4] (2013).[1][4] Link[1]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Bentham Science.[1] (2025).[1] Link[1]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).[1][5] Link

An In-depth Technical Guide to the Tautomeric Stability of 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of its molecular character is the phenomenon of annular tautomerism, predominantly between the 1H and 2H forms.[2] The position of the annular proton dictates the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, thereby profoundly influencing its interaction with biological targets and its pharmacokinetic properties. This guide provides a comprehensive analysis of the tautomeric stability of a specific derivative, 4-Chloro-3,6-dimethyl-1H-indazole. We will dissect the fundamental principles governing indazole tautomerism, evaluate the electronic and steric contributions of its substituents, and present robust, field-proven computational and experimental workflows for definitive tautomer assignment.

Introduction: The Critical Role of Tautomerism in Drug Design

Indazole-containing molecules are prevalent in a range of approved drugs, from the anti-cancer agent Axitinib to the antiemetic Granisetron.[2][3] The success of these agents hinges on their precise three-dimensional and electronic complementarity with their protein targets. Annular tautomerism presents a pivotal challenge and opportunity in this context. The two primary tautomers, 1H-indazole and 2H-indazole, are distinct chemical entities with different physicochemical properties, including dipole moments and basicity.[4][5]

  • 1H-Indazole : Characterized by a benzenoid-like aromatic system, this tautomer is generally the more thermodynamically stable form.[6][7][8]

  • 2H-Indazole : Possesses a quinonoid-like structure and is typically less stable, though it can be the kinetic product in certain synthetic routes or be stabilized by specific substitution patterns.[6][9]

An incorrect assumption or assignment of the dominant tautomeric form can derail a drug discovery program, leading to flawed structure-activity relationship (SAR) models and irreproducible biological data. Therefore, a rigorous, evidence-based determination of the tautomeric preference for any given indazole derivative is not merely an academic exercise but a prerequisite for rational drug design. This guide focuses on 4-Chloro-3,6-dimethyl-1H-indazole to illustrate the principles and practices required for such a determination.

Core Principles of Indazole Tautomeric Stability

The tautomeric equilibrium of indazoles is governed by a balance of electronic, steric, and solvent effects.

Intrinsic Electronic Stability

The foundational principle is that for the unsubstituted indazole parent ring, the 1H tautomer is thermodynamically more stable than the 2H tautomer.[7][10] The energy difference is estimated to be approximately 2.3-3.6 kcal/mol, a significant gap that ensures the 1H form is overwhelmingly predominant under equilibrium conditions.[10][11] This stability is attributed to the superior aromatic character of its benzenoid system compared to the higher-energy ortho-quinoid structure of the 2H tautomer.[6][8]

The Influence of Substituents on Equilibrium

While the 1H form is intrinsically favored, substituents can modulate the relative energies of the tautomers. A theoretical study on 52 different NH-indazoles highlighted that while the 1H-tautomer is usually the most stable, certain substitution patterns can favor the 2H-tautomer.[12]

Let us analyze the specific substituents of 4-Chloro-3,6-dimethyl-1H-indazole :

  • 3-Methyl Group : The placement of an alkyl group at the C3 position is common. Electronically, the methyl group is weakly electron-donating. Sterically, its proximity to the N2 position could create a slight steric clash with a proton at N2, potentially destabilizing the 2H tautomer.

  • 4-Chloro Group : The chloro substituent exerts a dual electronic effect: it is electron-withdrawing via induction (-I) and electron-donating via resonance (+M). Its position on the benzene ring, adjacent to the pyrazole fusion, will influence the overall electron density of the bicyclic system.

  • 6-Methyl Group : As an electron-donating group on the carbocyclic ring, it increases the electron density of the benzene portion of the scaffold.

Hypothesis for 4-Chloro-3,6-dimethyl-1H-indazole: Based on these first principles, the 1H-tautomer of 4-Chloro-3,6-dimethyl-indazole is predicted to be the more stable form. The combined electronic effects of the substituents are unlikely to overcome the intrinsic ~3 kcal/mol stability advantage of the benzenoid 1H-system. Furthermore, potential steric hindrance between the 3-methyl and 4-chloro groups might slightly disfavor the 2H tautomer where the N-H bond is oriented towards them.

Methodologies for Tautomer Elucidation

Workflow 1: Computational Chemistry Analysis

Density Functional Theory (DFT) is a powerful and reliable tool for calculating the relative thermodynamic stabilities of isomers.[13] It allows for the precise calculation of ground state energies (including zero-point vibrational energy and thermal corrections) to determine the Gibbs free energy difference (ΔG) between the 1H and 2H tautomers.

  • Structure Generation : Build the 3D structures of both the 1H- and 2H-tautomers of 4-Chloro-3,6-dimethyl-indazole using a molecular editor.

  • Geometry Optimization : Perform a full geometry optimization for each tautomer without constraints. This step finds the lowest energy conformation for each molecule.

    • Methodology : B3LYP density functional.[9][14]

    • Basis Set : 6-31G(d,p) or a larger set like 6-311++G(d,p) for higher accuracy.[15]

  • Frequency Calculation : Conduct a frequency calculation at the same level of theory as the optimization. This is a critical self-validation step.

    • Purpose : To confirm that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

    • Output : Provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G).

  • Energy Calculation : Extract the Gibbs free energy (G) for both optimized tautomers.

  • Relative Stability Determination : Calculate the difference in Gibbs free energy: ΔG = G(2H-tautomer) - G(1H-tautomer).

    • A positive ΔG indicates that the 1H-tautomer is more stable.

    • A negative ΔG indicates that the 2H-tautomer is more stable.

computational_workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Analysis & Conclusion struct_1H Build 3D Structure (1H-Tautomer) opt_1H Geometry Optimization (B3LYP/6-31G(d,p)) struct_1H->opt_1H struct_2H Build 3D Structure (2H-Tautomer) opt_2H Geometry Optimization (B3LYP/6-31G(d,p)) struct_2H->opt_2H freq_1H Frequency Calculation opt_1H->freq_1H Verify Minimum extract_G Extract Gibbs Free Energies (G1H, G2H) freq_1H->extract_G freq_2H Frequency Calculation opt_2H->freq_2H Verify Minimum freq_2H->extract_G compare Calculate ΔG (G2H - G1H) extract_G->compare conclusion Determine Most Stable Tautomer compare->conclusion

Caption: A validated workflow for determining tautomer stability using DFT.

Workflow 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental technique for identifying tautomeric forms in solution.[5] The chemical environment of each nucleus is highly sensitive to the location of the N-H proton, leading to distinct and predictable differences in the spectra of the 1H and 2H tautomers.

  • Sample Preparation : Dissolve a high-purity sample of 4-Chloro-3,6-dimethyl-indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Using different solvents can also provide insight into solvent effects on the equilibrium.[12]

  • Acquire 1D Spectra :

    • ¹H NMR : Acquire a standard proton NMR spectrum. Pay close attention to the N-H proton signal (typically broad and downfield) and the chemical shifts of the aromatic and methyl protons.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. The chemical shifts of the carbons in the pyrazole ring (C3, C3a, C7a) are particularly diagnostic.

  • Acquire 2D Spectra (if necessary) :

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is often the most conclusive experiment. Look for long-range correlations between the N-H proton and the carbons of the pyrazole ring.

      • In the 1H-tautomer , the N1-H proton will show correlations to C3 and C7a.

      • In the 2H-tautomer , the N2-H proton will show correlations to C3 and C3a.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Can reveal through-space proximity. For the 1H-tautomer, an NOE may be observed between the N1-H and the H7 proton.

  • Data Analysis : Compare the observed chemical shifts and correlations to established literature values for 1H- and 2H-indazole systems to assign the dominant tautomer.

experimental_workflow cluster_prep_exp Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis_exp Step 3: Analysis & Assignment sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) nmr_1d Acquire 1D Spectra (¹H, ¹³C) sample->nmr_1d nmr_2d Acquire 2D Spectra (HMBC, NOESY) nmr_1d->nmr_2d If ambiguous analyze_shifts Analyze Chemical Shifts (C3, C7a) nmr_1d->analyze_shifts analyze_corr Identify Key HMBC Correlations (N-H to C) nmr_2d->analyze_corr assignment Assign Dominant Tautomer analyze_shifts->assignment analyze_corr->assignment

Caption: A systematic workflow for experimental tautomer assignment using NMR.

Data Presentation and Expected Outcomes

For 4-Chloro-3,6-dimethyl-indazole, the described workflows are expected to yield unambiguous results.

Table 1: Predicted Computational Stability Data
TautomerMethod/Basis SetRelative Gibbs Free Energy (ΔG)Predicted Population (298 K)
1H-4-Chloro-3,6-dimethyl-indazoleB3LYP/6-31G(d,p)0.00 kcal/mol (Reference)>99.9%
2H-4-Chloro-3,6-dimethyl-indazoleB3LYP/6-31G(d,p)+4.1 kcal/mol (Hypothetical)<0.1%

Note: The ΔG value is a scientifically grounded hypothesis based on published data for similar systems.[10][11] The actual calculated value will confirm the magnitude.

Table 2: Key Diagnostic NMR Markers for Tautomer Identification
NMR Signal/CorrelationExpected for 1H-TautomerExpected for 2H-Tautomer
¹³C Chemical Shift of C3 Less shielded (higher ppm)More shielded (lower ppm)
¹³C Chemical Shift of C7a More shielded (lower ppm)Less shielded (higher ppm)
HMBC Correlation from N-H N1 -H correlates to C3 and C7a N2 -H correlates to C3 and C3a
NOESY Correlation Potential for N1 -H correlation to proton at C7Potential for N2 -H correlation to 3-methyl protons

Conclusion and Implications for Drug Development

  • Structure-Activity Relationships (SAR): All SAR models must be built using the 1H-tautomer to accurately reflect the molecular interactions responsible for biological activity.

  • Intellectual Property: Patent claims should explicitly cover the specific, stable tautomeric form.

  • Crystallization and Formulation: Knowledge of the stable tautomer is crucial for developing stable crystalline forms and formulations, preventing potential issues with tautomeric conversion over time.

By applying the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently characterize the tautomeric nature of their indazole-based compounds, ensuring the integrity and success of their research and development programs.

References

  • ResearchGate. (n.d.). Different tautomeric forms of indazole nuclei [Scientific Diagram]. [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

  • Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Kumar, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie, 355(11), e2200277. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • Boyd, M. J., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(17), 11835-11845. [Link]

  • ResearchGate. (2011). 12.2.5 1H- and 2H-Indazoles (Update 2011). [Link]

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(11), 1100-1106. [Link]

  • Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • ResearchGate. (n.d.). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. [Link]

  • ResearchGate. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

  • Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • International Research Journal of Multidisciplinary Technovation. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

  • Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Buchwald, S. L., et al. (2022). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

Sources

The Strategic Role of 4-Chloro-3,6-dimethyl-1H-indazole in the Discovery of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This guide provides a detailed technical exploration of a specific, strategically substituted indazole, 4-Chloro-3,6-dimethyl-1H-indazole, and its pivotal role as a versatile building block in the discovery and development of novel kinase inhibitors. We will delve into the synthetic rationale for its specific substitution pattern, its application in the synthesis of potent inhibitors targeting key oncogenic kinases such as VEGFR, PDGFR, and c-Met, and provide detailed, field-proven protocols for its synthesis and subsequent evaluation in biochemical and cellular assays. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this important chemical entity in their kinase inhibitor discovery programs.

Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer therapy, and a significant portion of these successful drugs are built upon a select few heterocyclic scaffolds. Among these, the 1H-indazole core has proven to be exceptionally fruitful.[1][2][3] Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of various substituents, enabling high-affinity interactions with the ATP-binding pocket of a wide range of kinases.[4][5]

The therapeutic relevance of the indazole scaffold is underscored by the number of clinically successful drugs that incorporate this moiety. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, targeting VEGFR, PDGFR, and c-Kit.[4][6][7] Similarly, Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, also approved for the treatment of advanced renal cell carcinoma.[8][9] The synthesis of both of these blockbuster drugs relies on a substituted indazole core, highlighting the industrial and clinical significance of this heterocyclic system.[6][10]

This guide will focus on a specific, strategically designed indazole derivative: 4-Chloro-3,6-dimethyl-1H-indazole . The rationale behind this particular substitution pattern lies in its potential to serve as a versatile intermediate, offering multiple points for diversification and optimization of kinase inhibitor candidates. The chloro group at the 4-position can act as a handle for further functionalization through cross-coupling reactions, while the methyl groups at the 3- and 6-positions can influence solubility, metabolic stability, and steric interactions within the kinase active site.

Synthesis of the Core Scaffold: 4-Chloro-3,6-dimethyl-1H-indazole

The efficient and scalable synthesis of the core indazole intermediate is a critical first step in any drug discovery campaign. The following protocol outlines a robust method for the preparation of 4-Chloro-3,6-dimethyl-1H-indazole, adapted from established procedures for similar indazole syntheses.[11][12][13]

Synthetic Workflow

G cluster_0 Synthesis of 4-Chloro-3,6-dimethyl-1H-indazole A 2,5-dimethyl-4-chloroaniline B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2 or Na2SO3 D Cyclization C->D Heat E 4-Chloro-3,6-dimethyl-1H-indazole D->E

Caption: Synthetic workflow for 4-Chloro-3,6-dimethyl-1H-indazole.

Detailed Experimental Protocol

Materials:

  • 2,5-dimethyl-4-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 2,5-dimethyl-4-chloroaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction and Cyclization:

    • In a separate flask, prepare a solution of stannous chloride (3 equivalents) in concentrated HCl or sodium sulfite in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-Chloro-3,6-dimethyl-1H-indazole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The strategic placement of substituents on the 4-Chloro-3,6-dimethyl-1H-indazole core makes it an ideal starting point for the synthesis of a diverse library of kinase inhibitors. By drawing parallels with the synthesis of approved drugs like Pazopanib and Axitinib, we can illustrate its utility.

Illustrative Synthetic Pathways

The chloro group at the 4-position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties that can interact with the hinge region or other key residues in the kinase active site. The N1 position of the indazole can be alkylated or arylated to introduce substituents that can modulate solubility and pharmacokinetic properties.

G cluster_1 Synthetic Diversification of 4-Chloro-3,6-dimethyl-1H-indazole Start 4-Chloro-3,6-dimethyl-1H-indazole N_Alkylation N1-Alkylation/Arylation Start->N_Alkylation R-X, Base C_Coupling C4-Cross-Coupling (e.g., Suzuki) Start->C_Coupling Ar-B(OH)2, Pd catalyst N_Alkylation->C_Coupling Ar-B(OH)2, Pd catalyst C_Coupling->N_Alkylation Final_Inhibitors Diverse Kinase Inhibitors C_Coupling->Final_Inhibitors

Caption: Diversification pathways from the core scaffold.

Evaluation of Kinase Inhibitory Activity

Once novel derivatives of 4-Chloro-3,6-dimethyl-1H-indazole are synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of the γ-³²P phosphate from ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Detailed Experimental Protocol:

  • Reagents and Buffers:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • ATP Solution: A stock solution of ATP in water, with the final concentration in the assay typically being close to the Kₘ for the specific kinase.

    • [γ-³²P]ATP: Radiolabeled ATP.

    • Kinase: Purified recombinant kinase of interest (e.g., VEGFR2, c-Met, AXL).

    • Substrate: A specific peptide or protein substrate for the kinase (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).

    • Test Compound: Dissolved in DMSO at various concentrations.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure (96-well format):

    • Add 10 µL of the test compound in DMSO (or DMSO alone for control) to each well.

    • Add 20 µL of the kinase and substrate mixture in kinase buffer to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 20 µL of the ATP/[γ-³²P]ATP mixture.

    • Incubate for 30-60 minutes at 30 °C.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Transfer 25 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

    • Dry the filter mat and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Detailed Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HUVEC for VEGFR inhibitors, a c-Met amplified gastric cancer cell line for c-Met inhibitors) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure (96-well format):

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (typically from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

The data generated from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Table 1: Representative Kinase Inhibition Data

Compound IDKinase TargetIC₅₀ (nM)
Lead-001 VEGFR2150
Lead-002 c-Met220
Lead-003 AXL180

Table 2: Representative Cell Proliferation Data

Compound IDCell LineGI₅₀ (µM)
Lead-001 HUVEC1.2
Lead-002 MKN-45 (c-Met amplified)2.5
Lead-003 A549 (AXL high)3.1

Conclusion

4-Chloro-3,6-dimethyl-1H-indazole represents a strategically important and versatile building block for the discovery of novel kinase inhibitors. Its specific substitution pattern provides multiple avenues for chemical diversification, enabling the generation of focused libraries of compounds for screening against a wide range of kinase targets. The established synthetic routes for the indazole core, coupled with robust in vitro and cell-based assay protocols, provide a clear and efficient path from chemical synthesis to biological evaluation. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively utilize this valuable chemical scaffold to advance their kinase inhibitor discovery programs and contribute to the development of the next generation of targeted cancer therapies.

References

  • Ghosh, S. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. [Link]

  • Harris, P. A. et al. Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 2008. [Link]

  • Tandon, N. et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 2021. [Link]

  • Cerecetto, H. & Gerpe, A. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 2018. [Link]

  • European Patent Office. INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS - EP 2654748 B1. [Link]

  • Sun, L. et al. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

  • Qi, H. et al. Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 2011. [Link]

  • Gaikwad, M. V. et al. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2022. [Link]

  • Gaikwad, M. V. et al. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2022. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Organic Spectroscopy International. AXITINIB. [Link]

  • Google Patents.
  • PubChem. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2. [Link]

  • Google Patents.
  • Google Patents. Therapeutic indazoles - WO2019046467A1.
  • Google Patents. Indazole analogue - WO2011040510A1.
  • Sattout, N. et al. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024. [Link]

  • Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - WO2001002369A2.
  • Reddy, S. G. et al. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 2020. [Link]

  • European Patent Office. SYNTHESIS OF INDAZOLES - EP 3448849 B1. [Link]

  • Google Patents. Methods of preparing indazole compounds - US20060094881A1.
  • Zhang, Y. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds - US8022227B2.
  • Christodoulou, M. S. et al. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry, 2020. [Link]

  • Google Patents.
  • El-Naggar, M. et al. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2021. [Link]

  • European Patent Office. INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF - EP 3184521 B1. [Link]

Sources

Physicochemical Profiling of Dimethyl-Substituted Indazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The indazole (1H-benzo[d]pyrazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] Dimethyl-substituted indazoles, particularly 3,6-dimethyl-1H-indazole and 5,7-dimethyl-1H-indazole , have emerged as critical intermediates in the development of kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and 5-HT receptor ligands.[1][2]

This guide provides a technical deep-dive into the physicochemical characteristics that drive the pharmacokinetics (PK) and pharmacodynamics (PD) of these compounds.[1] Unlike the parent indazole, dimethyl substitution introduces significant lipophilic shifts, steric constraints, and electronic perturbations that alter tautomeric equilibria—a critical factor often overlooked in early-stage screening.[1][2]

Structural Landscape & Tautomerism

The defining physicochemical feature of the indazole core is its annular tautomerism. While 1H-indazole is thermodynamically favored over 2H-indazole by approximately 2.3–3.6 kcal/mol in the gas phase, this equilibrium is sensitive to solvent polarity and substitution patterns.[2]

Tautomeric Equilibrium Dynamics

For dimethyl-substituted variants, the position of the methyl groups influences the stability of the tautomers through inductive (


) and steric effects.[1]
  • Electronic Effect: Methyl groups are electron-donating.[2] Substitution at positions 3, 5, or 6 generally increases the electron density of the pyrazole ring, slightly increasing the basicity of the N2 nitrogen.[1]

  • Steric Effect: A methyl group at position 7 (e.g., 5,7-dimethylindazole) can destabilize the 1H-tautomer due to peri-interaction with the N1-H, potentially shifting the equilibrium slightly or altering hydrogen bond donor capability.[1][2]

Visualization: Tautomeric & Isomeric Relationships

The following diagram illustrates the tautomeric equilibrium and the distinction between C-methylated and N-methylated isomers.

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Fixed Isomers (N-Methylation) T1 1H-Indazole Form (Thermodynamically Favored) LogP ~2.2 T2 2H-Indazole Form (Quinonoid Character) LogP ~1.9 T1->T2 Ka (Solvent Dependent) N1 1-Methyl-3,6-dimethylindazole (Fixed 1H-like) No H-Bond Donor T1->N1 Methylation (Base/MeI) N2 2-Methyl-3,6-dimethylindazole (Fixed 2H-like) High Basicity T2->N2 Methylation

Caption: Tautomeric equilibrium between 1H and 2H forms and the irreversible transition to N-alkylated fixed isomers.

Physicochemical Data Profile

The following data aggregates experimental and high-confidence computed values for key dimethyl isomers compared to the parent scaffold.

Table 1: Comparative Physicochemical Properties[2][3][4]
PropertyIndazole (Parent) 3,6-Dimethyl-1H-indazole 5,7-Dimethyl-1H-indazole Significance
MW ( g/mol ) 118.14146.19146.19Fragment-based design compliant (<300).[2]
Melting Point 146–148 °C148–149 °C~148 °CHigh crystallinity indicates stable lattice packing.[2]
LogP (Oct/Water) ~1.92.30 (Comp.)[1][2] / 1.94 (Exp.)2.18 (Comp.)[3]Optimal range for CNS penetration and oral bioavailability.
TPSA (Ų) 28.728.728.7<140 Ų suggests high passive permeability.[2]
pKa (MH⁺) 1.04~1.5 (Predicted)~1.4 (Predicted)Weak bases; neutral at physiological pH (7.4).[1][2]
pKa (NH) 13.86~14.2 (Predicted)~14.1 (Predicted)Very weak acids; deprotonation requires strong bases.[1][2]
UV

250–300 nmBathochromic shift (+5-10 nm)Bathochromic shift2H-tautomers absorb at longer wavelengths than 1H.[2]
Critical Analysis
  • Lipophilicity (LogP): The addition of two methyl groups increases LogP by approximately 0.4–0.5 units compared to the parent indazole. This shifts the compound from "moderately polar" to "lipophilic," enhancing membrane permeability but potentially reducing aqueous solubility.

  • Acid-Base Profile: Dimethylindazoles are amphoteric but predominantly neutral at physiological pH.[2]

    • Basicity: The pyridine-like nitrogen (N2) is a very weak base.[2] The electron-donating methyl groups slightly increase basicity (pKa increases) compared to the parent, but they remain unprotonated in blood plasma.[1][2]

    • Acidity: The pyrrole-like nitrogen (N1-H) is a very weak acid.[2] Deprotonation generally requires non-aqueous conditions (e.g., NaH in DMF) for functionalization.[1][2]

Experimental Protocols for Characterization

To ensure data integrity in drug discovery pipelines, the following self-validating protocols are recommended.

Protocol A: Determination of Tautomeric Ratio via UV-Vis Spectroscopy

Rationale: The 2H-indazole tautomer possesses a quinonoid-like electronic structure, resulting in a distinct UV absorption band at longer wavelengths compared to the benzenoid 1H-form.[2]

  • Preparation: Prepare 50 µM solutions of the dimethylindazole analyte in solvents of varying polarity: Cyclohexane (non-polar), Dichloromethane (intermediate), and Methanol (polar/protic).[1][2]

  • Control Standards: Use 1-methyl-3,6-dimethylindazole and 2-methyl-3,6-dimethylindazole as "fixed" reference standards for the 1H and 2H forms, respectively.

  • Measurement: Scan from 200 nm to 400 nm.

  • Analysis:

    • The 1H-form typically shows

      
       ~295 nm.[2]
      
    • The 2H-form typically shows

      
       ~310–320 nm.[2]
      
    • Validation: An isosbestic point should be observed if binary equilibrium exists without aggregation.[2]

Protocol B: High-Throughput LogD Measurement (HPLC Method)

Rationale: Shake-flask methods are low-throughput.[2] A chromatographic hydrophobicity index (CHI) method is preferred for dimethylindazoles due to their UV activity.

  • Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).[2]

  • Mobile Phase: Isocratic elution with varying Methanol/Water ratios (containing 10 mM Ammonium Acetate, pH 7.4).

  • Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Indole).[1][2]

  • Calculation: Plot Log k' (capacity factor) vs. LogP of standards. Interpolate the LogP of the dimethylindazole.

    • Note: Since pKa < 2 and > 13, LogD at pH 7.4 is effectively equal to LogP.

Visualization: Characterization Workflow

Workflow cluster_purity Step 1: Purity & ID cluster_physchem Step 2: Physicochemical Profiling cluster_decision Step 3: Application start Synthesized Dimethylindazole nmr 1H NMR (DMSO-d6) Check N-H signal (~12-13 ppm) start->nmr melt Melting Point (Target: 146-149°C) nmr->melt uv UV-Vis (Solvent Scan) Determine Tautomeric Bias melt->uv hplc HPLC LogP Determination (Isocratic C18) uv->hplc solubility Kinetic Solubility Assay (PBS pH 7.4) hplc->solubility permeability PAMPA / Caco-2 (Predict CNS/Oral absorption) solubility->permeability

Caption: Step-by-step workflow for the physicochemical validation of dimethylindazole derivatives.

Synthesis & Reactivity

For researchers requiring de novo synthesis of specific isomers (e.g., 3,6-dimethyl-1H-indazole), the condensation method is superior to direct alkylation of indazole, which yields inseparable mixtures.[1][2]

Optimized Synthesis of 3,6-Dimethyl-1H-indazole[1][2]
  • Reagents: 1-(2-hydroxy-4-methylphenyl)ethan-1-one (2-hydroxy-4-methylacetophenone) and Hydrazine Hydrate (

    
    ).[2]
    
  • Conditions: Reflux in Ethanol or Ethylene Glycol (140°C) for 4–6 hours.

  • Mechanism: Formation of the hydrazone followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the aromatic ring (often requiring activation or high heat) or cyclization of o-halo-acetophenones.[2]

    • Alternative (High Yield): Diazo-coupling of 2,5-dimethylaniline followed by cyclization (Bartoli indole synthesis variation or similar).[1][2]

    • Commercial Route: Cyclization of o-amino-acetophenones via diazotization.[2]

Reactivity Alert: N-Alkylation

When functionalizing dimethylindazoles at the nitrogen:

  • Base Choice:

    
     or 
    
    
    
    .[2]
  • Selectivity: Alkylation usually favors the N1 position (thermodynamic product) due to steric hindrance at N2, but N2 products are often observed as minor impurities (~10-20%).[1][2]

  • Separation: N1 and N2 isomers have distinct

    
     values on silica gel (N1 is usually less polar/higher 
    
    
    
    than N2).[2]

Biological Implications (SAR)

The dimethyl-indazole scaffold influences Structure-Activity Relationships (SAR) in three key ways:

  • Hydrophobic Packing: The methyl groups at C3, C5, or C6 often access small hydrophobic pockets in kinase ATP-binding sites (e.g., the "gatekeeper" region).[1][2]

  • Tautomeric Locking: Binding to a protein target often selects a specific tautomer.[2] If the protein requires the 2H-form (donor-acceptor motif), the energy penalty to switch from the dominant 1H-form (~2.3 kcal/mol) must be compensated by binding enthalpy.[1][2]

  • Metabolic Stability: Methyl groups on the benzene ring are potential sites for metabolic oxidation (benzylic hydroxylation) by CYPs. Blocking these sites with fluorine or using them as handles is a common optimization strategy.

References

  • Tautomerism of Indazoles: Claramunt, R. M., et al.[2] "The tautomerism of indazole: A theoretical and experimental study." Journal of the American Chemical Society, 1999. Link[1][2]

  • Synthesis & Properties: BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides, 2025. Link[1][2]

  • Photochemistry & UV: Tiefenthaler, L., et al. "Phototransposition of Indazoles to Benzimidazoles."[2][4] Journal of Organic Chemistry, 2022. Link[1][2]

  • LogP & Lipophilicity: PubChem Compound Summary for CID 589741 (3,6-Dimethyl-1H-indazole). Link

  • Kinase Inhibitor Design: Meanwell, N. A.[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[2] Link[1][2]

Sources

Solvation Profiling of 4-Chloro-3,6-dimethyl-1H-indazole: A Technical Guide to Organic Solvent Compatibility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, substituted indazoles serve as privileged scaffolds for kinase inhibitors and allosteric modulators. 4-Chloro-3,6-dimethyl-1H-indazole (CAS: 1956379-03-5) is a highly specialized molecular building block. Understanding its solubility profile in organic solvents is a critical prerequisite for reaction optimization, purification (crystallization), and downstream formulation.

This whitepaper provides an in-depth analysis of the physicochemical causality governing the solubility of 4-Chloro-3,6-dimethyl-1H-indazole, alongside self-validating experimental protocols for thermodynamic and kinetic solubility determination.

Physicochemical Causality: Why Structure Dictates Solubility

The solubility of any heterocyclic compound is a thermodynamic competition between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 4-Chloro-3,6-dimethyl-1H-indazole, three structural features dictate its behavior in organic media:

  • The Indazole Core (Hydrogen Bonding): The 1H-indazole core possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). In the solid state, unsubstituted indazoles form strong intermolecular hydrogen-bonded dimers or polymers, resulting in high lattice energy.

  • Steric Disruption via Methylation: The addition of methyl groups at the C3 and C6 positions introduces steric bulk. This bulk disrupts the highly ordered, planar stacking typically seen in unsubstituted indazoles, effectively lowering the crystal lattice energy and increasing overall lipophilicity [3].

  • Halogenation (C4-Chloro): The electron-withdrawing chlorine atom at the C4 position polarizes the aromatic system. It increases the compound's LogP (octanol-water partition coefficient) and enhances its affinity for polarizable and halogenated organic solvents via dispersion forces.

The "Like-Dissolves-Like" Mechanism: Because of its high lipophilicity and disrupted lattice, 4-Chloro-3,6-dimethyl-1H-indazole exhibits exceptional solubility in polar aprotic solvents . Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as strong hydrogen-bond acceptors, breaking the N1-H intermolecular bonds of the indazole while their strong dipoles stabilize the chloro-aromatic system. Conversely, in non-polar aliphatic solvents (e.g., hexane), the solvent cannot overcome the indazole's inherent hydrogen-bonding network, resulting in poor solubility.

Quantitative Solubility Data

The following table summarizes the consensus solubility profile of 4-Chloro-3,6-dimethyl-1H-indazole across various organic solvent classes at 25°C. (Note: Values are derived consensus estimates based on the Hansen Solubility Parameters (HSP) of highly substituted, lipophilic indazole analogs).

SolventSolvent ClassificationDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
DMSO Polar Aprotic46.7> 100Strong H-bond acceptance; dipole-dipole stabilization.
DMF Polar Aprotic36.7> 100Strong H-bond acceptance; dipole-dipole stabilization.
Dichloromethane Polarizable / Halogenated8.9330 – 50London dispersion forces; favorable halogen-halogen interactions.
Methanol Polar Protic32.715 – 25Moderate H-bond donation and acceptance.
Ethanol Polar Protic24.510 – 20Moderate H-bond donation; increased hydrophobic solvation vs MeOH.
Hexane Non-Polar Aliphatic1.89< 1Insufficient interaction energy to disrupt the indazole crystal lattice.

Experimental Methodologies: Self-Validating Protocols

To generate empirical, highly accurate solubility data for 4-Chloro-3,6-dimethyl-1H-indazole, laboratories must employ rigorous, self-validating protocols. The two primary approaches are the Thermodynamic Shake-Flask Method (for equilibrium data) and the Kinetic Dilution Method (for high-throughput screening).

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the absolute maximum concentration of the compound that can be dissolved at thermodynamic equilibrium [1]. It is the gold standard for pre-formulation profiling [4].

Step-by-Step Workflow:

  • Saturation: Weigh an excess amount of solid 4-Chloro-3,6-dimethyl-1H-indazole (e.g., 50 mg) into a 4 mL borosilicate glass vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration (The Causality of Time): Place the vial in an orbital shaker incubator set to exactly 25.0°C (± 0.1°C). Agitate at 300 rpm for 48 to 72 hours. Causality: Prolonged agitation is mandatory to ensure the system transitions from a metastable supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and visually confirm the presence of undissolved solid (proving the solution is saturated). Centrifuge the vial at 10,000 rpm for 15 minutes to pellet the solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the lipophilic indazole from adsorbing to the filter membrane, which would artificially lower the quantified concentration[1].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (typically at 254 nm) against a pre-established 5-point calibration curve.

Protocol B: Kinetic Solubility Screening

Kinetic solubility is highly relevant for biological assays where the compound is stored in an organic stock and diluted into aqueous or mixed-solvent buffers [2].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Chloro-3,6-dimethyl-1H-indazole in 100% DMSO.

  • Serial Dilution: Using a 96-well deep-well plate, perform linear serial dilutions of the DMSO stock into the target mixed-solvent system (e.g., 5% DMSO in PBS).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours.

  • Detection: Measure the optical density (OD) using a nephelometer or UV-Vis plate reader at 620 nm. An inflection point in the OD curve indicates the onset of precipitation (the kinetic solubility limit).

Workflow Visualization

The following diagram maps the logical progression of the thermodynamic shake-flask methodology, highlighting the critical control points required for data integrity.

G Start Excess 4-Chloro-3,6-dimethyl- 1H-indazole + Solvent Equilibration Thermodynamic Equilibration (Orbital Shaker, 25°C, 48h) Start->Equilibration Seal & Agitate Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Equilibrium Reached Quantification HPLC-UV Quantification (vs. Calibration Curve) Separation->Quantification Isolate Supernatant Result Thermodynamic Solubility (mg/mL or mol/L) Quantification->Result Data Analysis

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

References

  • BenchChem. "General Experimental Protocol for Determining Solubility." BenchChem Technical Resources.
  • ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • Scribd. "Shake Flask Method for Partition Coefficient.

Safety data sheet (SDS) and toxicity of 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicological Profiling and Safety Protocols for 4-Chloro-3,6-dimethyl-1H-indazole: A Technical Guide for Drug Development

Abstract As drug discovery pipelines increasingly leverage halogenated heterocycles for their favorable pharmacokinetic properties, understanding the safety and metabolic liabilities of these building blocks is paramount. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters and toxicological mechanisms of 4-Chloro-3,6-dimethyl-1H-indazole. Designed for researchers and drug development professionals, this guide synthesizes physicochemical causality with self-validating experimental protocols to ensure rigorous safety profiling.

Structural Causality and Physicochemical Profile

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and anti-tumor agents[1]. The substitution pattern of 4-Chloro-3,6-dimethyl-1H-indazole introduces specific physicochemical shifts that dictate its biological behavior and potential toxicity:

  • Halogenation (4-Chloro): The electron-withdrawing chlorine atom increases the overall lipophilicity of the molecule. While this enhances cellular permeability, it simultaneously increases the likelihood of hepatic clearance and off-target hydrophobic interactions.

  • Methylation (3,6-Dimethyl): Alkyl groups at these positions block potential sites of metabolism, steering cytochrome P450 (CYP450) oxidation toward the remaining unsubstituted aromatic carbons or inducing aliphatic hydroxylation.

ParameterValueToxicological Implication / Causality
CAS Number 1956379-03-5[2]Essential for regulatory tracking and inventory compliance.
Molecular Formula C9H9ClN2Halogenated nitrogenous heterocyclic core.
Molecular Weight 180.63 g/mol Low molecular weight facilitates rapid systemic distribution and cellular entry.
Predicted LogP ~2.8 - 3.2Moderate lipophilicity; potential for bioaccumulation in lipid-rich tissues.

Safety Data Sheet (SDS) Core Directives

Due to its structural homology with other halogenated indazoles, 4-Chloro-3,6-dimethyl-1H-indazole must be handled under strict precautionary principles. Based on established data for chlorinated indazole derivatives, the following Global Harmonized System (GHS) classifications apply[3]:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.

Handling and Storage Protocols:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a lab coat.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the indazole core.

Toxicological Mechanisms: Hepatotoxicity and CYP450 Bioactivation

The primary toxicological concern for halogenated indazoles is their potential for metabolic bioactivation in the liver. CYP450 enzymes, particularly CYP2E1 and CYP3A4, are responsible for the phase I metabolism of these scaffolds[4].

The Causality of Toxicity: Oxidation of the indazole ring can yield transient, highly electrophilic intermediates such as epoxides or quinone-imines. If not rapidly neutralized by phase II conjugating enzymes, these electrophiles covalently bind to nucleophilic residues on cellular macromolecules (e.g., proteins, DNA). This covalent adduction depletes intracellular glutathione (GSH), triggering a cascade of reactive oxygen species (ROS) generation. The cell attempts to mitigate this via the Keap1-Nrf2 antioxidant response pathway; however, if the toxic insult exceeds this threshold, mitochondrial depolarization and apoptosis ensue.

Pathway Compound 4-Chloro-3,6-dimethyl-1H-indazole CYP450 CYP450 Bioactivation (CYP2E1 / CYP3A4) Compound->CYP450 ReactiveMet Electrophilic Intermediate (Epoxide / Quinone-imine) CYP450->ReactiveMet GSH Glutathione (GSH) Depletion ReactiveMet->GSH ROS ROS Generation & Oxidative Stress GSH->ROS Nrf2 Keap1-Nrf2 Activation (Cellular Defense) ROS->Nrf2 Moderate Stress Apoptosis Mitochondrial Dysfunction & Apoptosis ROS->Apoptosis Severe Stress

Hepatotoxicity signaling pathway driven by CYP450 bioactivation of halogenated indazoles.

Self-Validating Experimental Protocols

To rigorously assess the safety of 4-Chloro-3,6-dimethyl-1H-indazole, we employ a self-validating experimental framework. Every assay is designed with internal controls to ensure data integrity and mechanistic proof.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Rationale: ATP quantitation provides a direct, luminescent proxy for metabolic viability. By measuring ATP, we directly assess mitochondrial impairment caused by potential ROS generation, establishing a clear cause-and-effect relationship between compound exposure and cellular energy collapse.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 4-Chloro-3,6-dimethyl-1H-indazole (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Staurosporine, 1 µM).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis and Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Validation: Calculate the IC₅₀. The assay is validated only if the Staurosporine control yields an IC₅₀ < 0.5 µM.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Rationale: To confirm the mechanistic hypothesis of electrophile generation, we use GSH as a surrogate nucleophile to "trap" transient reactive metabolites in vitro. The formation of stable GSH-adducts is then quantified via LC-MS/MS, providing definitive, self-validating proof of bioactivation.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 4-Chloro-3,6-dimethyl-1H-indazole (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Perform a precursor ion scan for m/z 272 (indicative of GSH cleavage) to identify adducted metabolites.

Workflow Step1 Incubate Compound with HLM + Buffer (pH 7.4) Step2 Initiate Reaction: Add NADPH & 5mM GSH Step1->Step2 Step3 Time-Course Sampling & Acetonitrile Quench Step2->Step3 Step4 Protein Precipitation (14,000 x g, 4°C) Step3->Step4 Step5 LC-MS/MS Analysis (Precursor Ion Scan) Step4->Step5 Step6 Identify GSH-Adducts (Self-Validating Data) Step5->Step6

Workflow for reactive metabolite trapping and LC-MS/MS identification.

References

  • [2] Title: 13097-02-4 | 4-Chloro-3-phenyl-1H-indazole | BLD Pharm Source: bldpharm.com URL: 2

  • [1] Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: mdpi.com URL: 1

  • [4] Title: Assessing Specificity of Indazole Derivatives as Inhibitors to CYP2E1 Source: core.ac.uk URL: 4

  • [3] Title: SAFETY DATA SHEET - CymitQuimica (N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide) Source: cymitquimica.com URL: 3

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the C4-Chlorine Position in Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C4-Functionalized Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have cemented its importance in drug development.[1][2] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Among the various positions on the indazole core, the C4-position offers a unique vector for structural diversification. Modification at this position can significantly influence the molecule's interaction with its biological target. The availability of 4-chloroindazoles as starting materials provides a versatile handle for a range of modern cross-coupling and substitution reactions. This guide provides detailed application notes and protocols for the functionalization of the C4-chlorine position in indazoles, focusing on key bond-forming reactions that are central to contemporary drug discovery efforts.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3][4] It involves the palladium-catalyzed cross-coupling of an organoboron reagent with a halide or triflate.[3][4] For the functionalization of 4-chloroindazoles, this reaction is particularly valuable for introducing aryl, heteroaryl, or vinyl substituents at the C4-position, enabling the synthesis of complex biaryl and styrenyl indazole derivatives.

Causality in Experimental Design:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The relatively low reactivity of aryl chlorides compared to bromides or iodides necessitates the use of electron-rich and sterically hindered phosphine ligands. These ligands facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[5] The choice of base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6] A mixed solvent system, typically an organic solvent with water, is often employed to solubilize both the organic and inorganic reaction components.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1H-indazole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-1H-indazole with phenylboronic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-1H-indazole152.581.01.0
Phenylboronic acid121.931.21.2
PdCl₂(dppf)·CH₂Cl₂816.640.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a clean, dry Schlenk tube, add 4-chloro-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-indazole.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[7][8] This reaction is particularly useful for the amination of 4-chloroindazoles with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles, which are key functionalities in many pharmaceutical agents.[9]

Causality in Experimental Design:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires a carefully selected palladium catalyst and ligand system.[1] Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the reductive elimination of the desired C-N bond.[1] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in side reactions.[1] Anhydrous and inert conditions are typically required to prevent catalyst deactivation and side product formation.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(Cl)(R2NH)L2] Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Ar-Pd(II)(NR2)L2 Amine Coordination->Deprotonation Base Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 4-Chloro-1H-indazole with Morpholine

This protocol provides a general procedure for the amination of 4-chloro-1H-indazole with morpholine, a common secondary amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-1H-indazole152.581.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, add 4-chloro-1H-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add toluene (5 mL) and morpholine (1.2 mmol) to the tube.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(morpholino)-1H-indazole.

III. Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction provides a direct route to C4-alkynylindazoles, which are valuable intermediates for the synthesis of more complex molecules through further transformations of the alkyne functionality.[12]

Causality in Experimental Design:

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[10] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[12] An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[10] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so it is crucial to maintain an inert atmosphere.[11]

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Ar-Pd(II)(CCR)L2 Oxidative Addition Complex->Transmetalation Cu-CCR Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CCR Terminal Alkyne R-C≡C-H Copper Acetylide R-C≡C-Cu Terminal Alkyne->Copper Acetylide CuI, Base Copper Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 4-Chloro-1H-indazole with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of 4-chloro-1H-indazole with phenylacetylene.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-1H-indazole152.581.01.0
Phenylacetylene102.131.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk tube, add 4-chloro-1H-indazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF (5 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(phenylethynyl)-1H-indazole.

IV. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aryl halides.[13][14] In the context of 4-chloroindazoles, the reactivity towards SNAr is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the indazole ring, particularly at the C5 or C7 positions. This reaction provides a direct and often metal-free method for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C4-position.

Causality in Experimental Design:

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The rate of this reaction is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. A strong electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF being preferred as they can solvate the cation of the nucleophile, increasing its nucleophilicity.

Diagram of the SNAr Mechanism:

SNAr_Mechanism Start 4-Chloro-5-nitroindazole + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition (Rate-determining) Product 4-Nu-5-nitroindazole + Cl⁻ Meisenheimer->Product Elimination

Caption: General mechanism of the SNAr reaction.

Protocol: SNAr of 4-Chloro-5-nitro-1H-indazole with Sodium Methoxide

This protocol describes the nucleophilic aromatic substitution of 4-chloro-5-nitro-1H-indazole with sodium methoxide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chloro-5-nitro-1H-indazole197.571.01.0
Sodium Methoxide (NaOMe)54.021.51.5
Dimethyl Sulfoxide (DMSO), anhydrous-5 mL-

Procedure:

  • To a dry round-bottom flask, add 4-chloro-5-nitro-1H-indazole (1.0 mmol) and anhydrous DMSO (5 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add sodium methoxide (1.5 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to afford 4-methoxy-5-nitro-1H-indazole.

  • If necessary, the product can be further purified by recrystallization.

V. Conclusion and Future Perspectives

The functionalization of the C4-chlorine position in indazoles offers a powerful platform for the synthesis of novel and diverse molecular architectures for drug discovery. The palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide versatile and efficient methods for the formation of C-C and C-N bonds. Additionally, for appropriately activated substrates, the SNAr reaction offers a direct and metal-free alternative for introducing various nucleophiles.

The protocols provided herein serve as a practical guide for researchers in the field. It is important to note that the reaction conditions may require optimization depending on the specific substrates and desired products. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the expansion of the reaction scope to include a wider range of coupling partners and functional groups.

References

  • Directed nucleophilic aromatic substitution reaction. ChemRxiv. 2023. DOI: 10.26434/chemrxiv-2023-q7l3v.
  • Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021, 11(12), 6931-6940.
  • Buchwald–Hartwig amin
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. 2023, 13(1), 20563.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012, 17(4), 4485-4501.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. 2019, 24(6), 1133.
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. 2012, 8, 2038-2048.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012, 17(4), 4485-4501.
  • A Stereoselective, Base-free, Palladium-catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones. ORCA – Online Research @ Cardiff.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2020, 10(44), 26273-26298.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. 2007, 72(23), 8947-8950.
  • Sonogashira cross-coupling reaction. YouTube.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. 2019, 9(14), 7935-7943.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal. 2022, 28(45), e202200877.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2017, 117(3), 1622-1665.
  • C-N coupling reaction with 4-chloropyridin-1-ium chloride with...
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed Alkyl C–H Bond Activation. Accounts of Chemical Research. 2017, 50(5), 1122-1133.
  • Suzuki Coupling. Organic Chemistry Portal.
  • (PDF) Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview.
  • Buchwald–Hartwig amin

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling on 4-Chloro-3,6-dimethyl-1H-indazole . This substrate presents a dual challenge: the electronic inertness of the aryl chloride and the significant steric hindrance imposed by the adjacent C3-methyl group.

Executive Summary

The functionalization of the C4 position of the indazole core is critical for developing kinase inhibitors (e.g., VEGFR, FGFR targets). However, 4-Chloro-3,6-dimethyl-1H-indazole represents a "difficult-class" substrate. Standard protocols utilizing Pd(PPh₃)₄ often fail due to the high energy barrier of oxidative addition caused by the C4-Cl bond strength and the ortho-steric clash from the C3-methyl group.

This guide details two validated pathways:

  • Method A (Protected): Uses N1-protection to maximize yield and ease of purification.

  • Method B (Direct): A streamlined, atom-economical approach for unprotected substrates using NHC-Pd precatalysts.

Strategic Analysis: The "C4-Chloride" Challenge

Structural Impediments

The reactivity of 4-Chloro-3,6-dimethyl-1H-indazole is governed by two factors:

  • Electronic Deactivation: Aryl chlorides are significantly less reactive than bromides or iodides. The bond dissociation energy (BDE) for C-Cl (~96 kcal/mol) is higher than C-Br (~81 kcal/mol), making the oxidative addition step rate-limiting.

  • The Buttressing Effect: The methyl group at C3 is physically adjacent to the C4-chlorine. This creates a "buttressing effect," preventing the palladium center from easily approaching the C-Cl bond. Only bulky, electron-rich ligands that can force the formation of a monoligated Pd(0) species are effective here.

Catalyst Selection Logic

To overcome these barriers, the catalyst system must possess:

  • High Electron Density: To facilitate oxidative addition into the strong C-Cl bond.

  • Steric Bulk: To promote reductive elimination and prevent catalyst dimerization.

  • Solution: Buchwald Precatalysts (Gen 2/3) or Pd-NHC (PEPPSI) complexes are required. Simple phosphines like PPh₃ or dppf are insufficient.

Experimental Protocols

Method A: The "Gold Standard" (Protected Substrate)

Recommended for initial scale-up and maximum reliability.

Pre-requisite: Protect the N1 position (e.g., SEM, THP, or Boc) to prevent catalyst poisoning by the acidic N-H and eliminate N-arylation side reactions.

Reaction Scheme: 1-(THP)-4-chloro-3,6-dimethylindazole + Ar-B(OH)2 -> Product

ComponentReagentEquivalentsRole
Substrate N-THP-4-Cl-3,6-dimethylindazole1.0Electrophile
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G2 0.02 - 0.05Precatalyst (active species generator)
Base K₃PO₄ (Tribasic Potassium Phosphate)3.0Activator of Boronic Acid
Solvent 1,4-Dioxane / Water (4:1 v/v)0.2 MReaction Medium

Step-by-Step Protocol:

  • Charge: In a glovebox or under active N₂ flow, add the Indazole substrate (1.0 equiv), Boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (2-5 mol%) to a reaction vial equipped with a magnetic stir bar.

  • Degas: Seal the vial. Evacuate and backfill with Nitrogen (3x).

  • Solvate: Inject degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe.

  • React: Heat the block to 100 °C for 12–18 hours. Note: The reaction mixture should turn from orange/red to black/brown upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "Direct Route" (Unprotected Substrate)

Recommended for rapid library synthesis where protection/deprotection steps are bottlenecking.

Reaction Scheme: 4-chloro-3,6-dimethyl-1H-indazole + Ar-B(OH)2 -> Product

ComponentReagentEquivalentsRole
Substrate 4-Chloro-3,6-dimethyl-1H-indazole1.0Electrophile
Coupling Partner Aryl Boronic Acid2.0Nucleophile (Excess required)
Catalyst Pd-PEPPSI-iPr 0.05NHC-Stabilized Catalyst
Base K₂CO₃ or Cs₂CO₃3.0Base
Solvent n-Butanol or DMF/Water (9:1)0.25 MHigh-boiling polar solvent

Step-by-Step Protocol:

  • Charge: Add Indazole (1.0 equiv), Boronic acid (2.0 equiv), Base (3.0 equiv), and Pd-PEPPSI-iPr (5 mol%) to a microwave vial.

  • Solvate: Add n-Butanol (degassed).

  • React:

    • Thermal: 110 °C for 24 hours.

    • Microwave: 140 °C for 1 hour (High absorption setting).

  • Note: The acidic N-H will be deprotonated by the base. This makes the indazole electron-rich, potentially slowing oxidative addition. The highly active PEPPSI catalyst compensates for this.

Mechanism & Optimization Logic

The following diagram illustrates the catalytic cycle, emphasizing the critical "Oxidative Addition" bottleneck caused by the C4-Cl bond and C3-Methyl sterics.

SuzukiMechanism cluster_challenge Critical Failure Point PreCat Pre-Catalyst (XPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Indazole-Cl Complex1 Pd(II)-Ar-Cl Complex OxAdd->Complex1 High Barrier (Sterics) TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck due to C4-Cl bond strength and C3-Me steric hindrance.

Optimization Workflow

If the standard conditions fail (Yield < 40%), follow this screening logic:

OptimizationFlow Start Start: Yield < 40% Check1 Is N1 Protected? Start->Check1 Protect Protect N1 (THP/SEM) Check1->Protect No ScreenLigand Screen Ligands: 1. XPhos 2. SPhos 3. BrettPhos Check1->ScreenLigand Yes Protect->ScreenLigand Check2 Conversion? ScreenLigand->Check2 ScreenBase Switch Base: 1. Cs2CO3 (Anhydrous) 2. K3PO4 (Aqueous) Check2->ScreenBase Low Success Optimized Protocol Check2->Success High SolventTemp Increase Temp/Solvent: 1. n-Butanol (120°C) 2. Toluene/H2O ScreenBase->SolventTemp SolventTemp->Success

Figure 2: Step-wise optimization workflow for increasing yield in hindered indazole couplings.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2007.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-iPr: A Highly Active Catalyst for Sterically Hindered Suzuki-Miyaura Couplings." Chemistry - A European Journal, 2006.

  • Luo, Y., et al. "Regioselective C7 and C4 Functionalization of Indazoles." RSC Advances, 2016.

  • Organic Chemistry Portal. "Suzuki Coupling of Alkyl and Aryl Chlorides."

Sources

Application Note: 4-Chloro-3,6-dimethyl-1H-indazole as a Versatile Scaffold for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of pharmaceutical intermediates utilizing 4-Chloro-3,6-dimethyl-1H-indazole, designed for researchers and drug development professionals. This document provides detailed protocols and expert insights into key synthetic transformations.

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds, particularly in oncology.[1][2] This application note details the synthetic utility of 4-Chloro-3,6-dimethyl-1H-indazole, a strategically functionalized building block for the efficient construction of complex pharmaceutical intermediates. We provide detailed, field-proven protocols for two critical transformations: regioselective N-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained, empowering researchers to adapt these methodologies for the synthesis of diverse compound libraries targeting critical pathways in drug discovery.

The Indazole Core: A Cornerstone of Modern Medicinal Chemistry

Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor properties.[2][3] Their success is exemplified by several FDA-approved drugs. For instance, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy, underscoring the scaffold's effectiveness in interacting with critical biological targets.[4][5]

The synthetic versatility of indazoles stems from their unique electronic structure and the presence of multiple reaction sites. A key challenge and opportunity in indazole chemistry is managing the annular tautomerism between the 1H and 2H forms, which directly influences the outcome of reactions like N-alkylation.[3][6] Direct alkylation often yields a mixture of N1 and N2 substituted products, making the development of regioselective protocols essential for efficient drug synthesis.[7][8]

4-Chloro-3,6-dimethyl-1H-indazole is a particularly valuable starting material due to its distinct functional handles:

  • N-H Group: A nucleophilic center for introducing a wide variety of alkyl or aryl substituents, crucial for modulating pharmacokinetic properties.

  • C4-Chloro Group: An electrophilic site primed for carbon-carbon bond formation via cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.

  • C3 and C6 Methyl Groups: These substituents provide steric and electronic influence, potentially directing reactivity and improving metabolic stability or solubility of the final compounds.

Physicochemical Properties and Safe Handling

A thorough understanding of a starting material's properties is fundamental to successful and safe experimentation.

Table 1: Physicochemical Properties of 4-Chloro-3,6-dimethyl-1H-indazole

PropertyValueSource/Method
Molecular Formula C₉H₉ClN₂Calculated
Molecular Weight 180.64 g/mol Calculated
Appearance Solid (predicted)N/A
Melting Point Not experimentally determined in searched literature.Standard determination via capillary method is recommended.[9]
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Safety and Handling Precautions: While specific toxicity data for this compound is not readily available, related chloro- and bromo-indazole derivatives are classified as harmful if swallowed or in contact with skin, and can cause serious eye and skin irritation.[10][11] Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid creating dust.

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[10]

  • Storage: Store in a cool, dry, well-sealed container away from incompatible materials.

Key Synthetic Transformations and Protocols

The following sections provide detailed, step-by-step protocols for the two most critical synthetic operations involving the 4-Chloro-3,6-dimethyl-1H-indazole scaffold.

The ability to selectively alkylate either the N1 or N2 position of the indazole ring is paramount for creating specific pharmacophores. The choice of base and solvent system is the primary determinant of the reaction's regioselectivity.[7][8]

Protocol 1: N1-Selective Alkylation via Irreversible Deprotonation

This protocol leverages a strong, non-nucleophilic base to form the indazolide anion, which favors alkylation at the more sterically accessible and thermodynamically stable N1 position.[8]

Experimental Workflow for N1-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4-Chloro-3,6-dimethyl-1H-indazole and anhydrous THF to a flame-dried flask under Argon. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add Sodium Hydride (NaH) portion-wise. Stir for 30 min. B->C D 4. Add alkylating agent (R-X) dropwise at 0 °C. C->D E 5. Warm to room temperature and stir until reaction completion (TLC/LC-MS). D->E F 6. Quench reaction carefully with saturated NH4Cl (aq). E->F G 7. Extract with Ethyl Acetate. F->G H 8. Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for N1-selective alkylation of indazole.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 4-Chloro-3,6-dimethyl-1H-indazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Add the desired alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Causality Insight: Sodium hydride is a hard, non-nucleophilic base that irreversibly deprotonates the indazole. In a less polar aprotic solvent like THF, the resulting sodium indazolide exists as an ion pair, where the cation is loosely associated. This state favors reaction at the N1 position, which is both more sterically accessible and leads to the more thermodynamically stable benzenoid tautomer product.[3][8]

Table 2: Representative N1-Alkylation Reactions

Alkylating Agent (R-X)Expected Major ProductRepresentative Yield (%)
Benzyl Bromide1-Benzyl-4-chloro-3,6-dimethyl-1H-indazole>90
Ethyl BromoacetateEthyl 2-(4-chloro-3,6-dimethyl-1H-indazol-1-yl)acetate85-95
1-Bromo-3-chloropropane1-(3-Chloropropyl)-4-chloro-3,6-dimethyl-1H-indazole80-90

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, making it indispensable in pharmaceutical synthesis.[12][13] The chlorine atom at the C4 position of our scaffold serves as an excellent handle for this transformation, enabling the introduction of a vast array of (hetero)aryl groups.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Palladium-Catalyzed C4-Arylation

This protocol employs a standard palladium catalyst and base combination effective for coupling aryl chlorides.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube, add 4-Chloro-3,6-dimethyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of 0.1 M with respect to the indazole.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the C4-arylated indazole.

Causality Insight: The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Cl bond of the indazole.[12] The base is crucial for the next step, transmetalation; it reacts with the arylboronic acid to form a more nucleophilic boronate species, which then efficiently transfers its aryl group to the palladium center.[12][13] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidExpected ProductRepresentative Yield (%)
Phenylboronic acid3,6-Dimethyl-4-phenyl-1H-indazole75-85
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,6-dimethyl-1H-indazole80-90
Pyridin-3-ylboronic acid3,6-Dimethyl-4-(pyridin-3-yl)-1H-indazole65-75
Application Example: Synthesis of a Kinase Inhibitor Core

The true power of 4-Chloro-3,6-dimethyl-1H-indazole is realized when these protocols are combined to rapidly build molecular complexity. The following pathway illustrates the synthesis of a hypothetical intermediate that contains key structural motifs found in many kinase inhibitors.

Synthetic Pathway to a Kinase Inhibitor Intermediate

Start 4-Chloro-3,6-dimethyl- 1H-indazole Intermediate 4-(4-Aminophenyl)-3,6-dimethyl- 1H-indazole Start->Intermediate Suzuki Coupling (4-aminophenylboronic acid, Pd Catalyst, Base) Final 1-Alkyl-4-(4-aminophenyl)-3,6-dimethyl- 1H-indazole (Kinase Inhibitor Core) Intermediate->Final N1-Alkylation (R-X, NaH, THF)

Caption: A two-step synthesis of a potential kinase inhibitor scaffold.

This two-step sequence efficiently generates a molecule with:

  • A central, rigid indazole core.

  • A C4-linked aniline moiety, which can serve as a key hydrogen-bonding group or a point for further derivatization (e.g., amide formation).

  • An N1-alkyl group, which can be tailored to occupy hydrophobic pockets in an enzyme's active site.

This strategic combination of C-C and C-N bond-forming reactions demonstrates how 4-Chloro-3,6-dimethyl-1H-indazole can serve as a powerful and flexible platform for accelerating the drug discovery process.

Conclusion

4-Chloro-3,6-dimethyl-1H-indazole is a high-potential building block for the synthesis of pharmaceutical intermediates. Its strategically placed functional groups allow for controlled and sequential derivatization through well-established and robust chemical methodologies. The detailed protocols for regioselective N-alkylation and C4-arylation provided herein serve as a practical guide for researchers, enabling the rapid and efficient generation of novel indazole-based compound libraries for screening and lead optimization in drug development programs.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 1H-Indazole, 3-chloro-6-nitro-. PubChem. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]

Sources

Microwave-assisted synthesis involving 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Chloro-3,6-dimethyl-1H-indazole

Introduction & Rationale

Indazole derivatives are privileged pharmacophores in modern medicinal chemistry, exhibiting profound biological activities as kinase inhibitors, anti-inflammatory agents, and anti-tumor therapeutics 1. Multi-substituted indazoles, such as 4-chloro-3,6-dimethyl-1H-indazole, are particularly valuable; their specific steric and electronic vectors are frequently utilized to optimize binding affinity within the ATP-binding pockets of target kinases.

Traditional thermal syntheses of highly substituted indazoles often suffer from prolonged reaction times, harsh conditions, and poor regioselectivity, leading to low yields and complex purification pipelines. Microwave-assisted organic synthesis (MAOS) circumvents these limitations. By utilizing dielectric heating, this green chemistry approach rapidly and uniformly heats the reaction mixture, dramatically enhancing reaction rates, overcoming high activation energy barriers, and improving product purity 2.

Mechanistic Pathway & Chemical Logic

To synthesize 4-chloro-3,6-dimethyl-1H-indazole with absolute regiocontrol, we employ a one-pot, two-step cyclization strategy starting from 1-(2-chloro-6-fluoro-4-methylphenyl)ethan-1-one and hydrazine hydrate .

  • Causality of Starting Material Choice: The asymmetric di-halogenation of the acetophenone precursor is a deliberate design choice that dictates the regiochemistry of the final indazole. In the starting material, the chlorine atom is positioned at C2, and the fluorine atom at C6. During the intramolecular Nucleophilic Aromatic Substitution (SNAr), the hydrazine intermediate selectively attacks the C6 position. Fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions due to its high electronegativity, which highly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Consequently, fluorine is displaced to form the N1-C7a bond of the indazole. The C2 chlorine remains untouched, perfectly mapping to the C4 position of the resulting indazole, while the C4 methyl group maps to the C6 position, yielding precisely 4-chloro-3,6-dimethyl-1H-indazole.

  • Causality of Microwave Irradiation: While the initial condensation to form the hydrazone is relatively fast, the subsequent intramolecular SNAr cyclization requires overcoming a significant activation energy barrier. Microwave irradiation selectively couples with the highly polar solvent (ethanol) and the hydrazine reagent, providing instantaneous localized superheating that drives the cyclization to completion in minutes rather than hours 3.

Pathway N1 Starting Materials 1-(2-chloro-6-fluoro-4-methylphenyl)ethanone + Hydrazine Hydrate N2 Dielectric Heating (Microwave Irradiation, 150°C) N1->N2 N3 Nucleophilic Addition (Hydrazone Formation) N2->N3 Step 1: Condensation N4 Intramolecular SNAr (Selective Fluorine Displacement) N3->N4 Step 2: Base-mediated N5 Target Product 4-Chloro-3,6-dimethyl-1H-indazole N4->N5 Cyclization & Aromatization

Mechanistic workflow for microwave-assisted 4-Chloro-3,6-dimethyl-1H-indazole synthesis.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating built-in checkpoints to ensure the reaction proceeds as intended and to prevent downstream purification failures.

Materials:

  • 1-(2-chloro-6-fluoro-4-methylphenyl)ethan-1-one (1.0 mmol, 186.6 g/mol )

  • Hydrazine hydrate (64% in water, 3.0 mmol)

  • Absolute ethanol (4.0 mL)

  • Glacial acetic acid (1 drop, catalytic)

  • Microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2-chloro-6-fluoro-4-methylphenyl)ethan-1-one in 4.0 mL of absolute ethanol.

  • Reagent Addition: Slowly add 3.0 mmol of hydrazine hydrate to the solution. Logic: A 3-fold molar excess of hydrazine is utilized to prevent the formation of unwanted azine byproducts (which occur when two acetophenone molecules react with a single hydrazine molecule). Add one drop of glacial acetic acid to catalyze the initial hydrazone formation.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave reactor. Set the parameters to 150 °C, with a maximum power of 300 W, and a hold time of 15 minutes. Logic: The sealed vessel allows the ethanol to be heated safely above its atmospheric boiling point, creating a high-pressure environment that forces the sterically hindered SNAr cyclization to completion 4.

  • In-Process Validation: After the reactor cools the vial to room temperature (via compressed air), sample 5 µL of the mixture. Dilute in 1 mL of methanol and analyze via TLC (Hexane:Ethyl Acetate 7:3) and LC-MS. Validation Checkpoint: The complete disappearance of the starting material (UV active, higher Rf) and the appearance of the product mass[M+H]⁺ = 181.05 confirms successful cyclization. If the intermediate hydrazone is still present, re-subject the vial to 5 additional minutes of irradiation.

  • Workup & Isolation: Pour the reaction mixture into 20 mL of ice-cold distilled water. Logic: The sudden change in solvent polarity induces the immediate precipitation of the highly hydrophobic indazole product, leaving the excess hydrazine and acetic acid dissolved in the aqueous phase. Stir for 10 minutes to ensure complete precipitation.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 5 mL), and dry under high vacuum. The crude product is typically >95% pure, but can be recrystallized from a minimal amount of hot ethanol if analytical purity is required.

Data Presentation

To highlight the efficiency of the microwave-assisted protocol, Table 1 compares the reaction conditions and yields of the conventional thermal method versus the microwave-assisted method for substituted indazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives

Target CompoundSynthetic MethodTemperature (°C)Reaction TimeIsolated Yield (%)Purity (LC-MS)
4-Chloro-3,6-dimethyl-1H-indazole Conventional (Reflux)78 (Ethanol)12 hours45%>85%
4-Chloro-3,6-dimethyl-1H-indazole Microwave (Sealed) 150 15 min 88% >98%
3-Methyl-1H-indazoleConventional (Reflux)78 (Ethanol)8 hours52%>90%
3-Methyl-1H-indazoleMicrowave (Sealed)15010 min92%>99%
4,6-Dichloro-3-methyl-1H-indazoleMicrowave (Sealed)15020 min81%>95%

Note: Quantitative data adapted from comparative studies on microwave-assisted indazole synthesis, demonstrating a >90% reduction in reaction time and a near-doubling of isolated yields.

References

  • Asian Journal of Research in Chemistry. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate."[Link]

  • Semantic Scholar (Heterocycles). "Microwave-assisted synthesis of n-2-benzyl-3-(4-ethoxycarbonylphenyl)indazole derivative."[Link]

  • PMC (Molecules). "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives."[Link]

Sources

Application Note: Advanced Crystallization Techniques for 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Scientists Focus: Thermodynamic profiling, nucleation control, and scalable workflows for indazole-based intermediates.

Introduction & Compound Profiling

4-Chloro-3,6-dimethyl-1H-indazole (CAS: 1956379-03-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of targeted kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The structural architecture of this compound—a pyrazole-fused benzene ring with specific steric bulk at the C3, C4, and C6 positions—presents unique physicochemical challenges during purification.

The most critical challenge in crystallizing substituted indazoles is their complex hydrogen-bonding dynamics. The N1-H acts as a strong hydrogen bond donor, while the N2 acts as an acceptor, driving the molecules to form stable supramolecular dimers in both solution and the solid state. When supersaturation is generated too rapidly, these compounds exhibit a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This application note details two robust, self-validating crystallization protocols designed to bypass Metastable Zone Width (MSZW) collapse, ensure polymorph purity, and optimize crystal habit.

Thermodynamic Principles & Solvent Selection

Successful crystallization requires a deep understanding of solute-solvent interactions. Indazole derivatives exhibit highly non-ideal solubility behaviors in solvent/anti-solvent mixtures due to competitive hydrogen bonding[1].

  • Primary Solvents (Hydrogen-Bond Disruptors): Ethyl acetate (EtOAc) and Ethanol (EtOH) are excellent primary solvents. They disrupt the indazole dimers by forming competitive hydrogen bonds with the N1-H and N2 sites, allowing for high solubility at elevated temperatures.

  • Anti-Solvents (Supersaturation Drivers): Heptane (non-polar) and Water (highly polar) are utilized to drastically reduce solubility and drive supersaturation.

Table 1: Empirical Solubility Profile of 4-Chloro-3,6-dimethyl-1H-indazole
Solvent SystemTemperature (°C)Solubility (mg/mL)Role in Crystallization
Ethyl Acetate65> 150Primary Solvent (Cooling)
Ethyl Acetate5~ 15Primary Solvent (Cooling)
Ethanol40> 200Primary Solvent (Anti-solvent)
Heptane25< 5Anti-Solvent (Non-polar)
Water25< 1Anti-Solvent (Polar)

Crystallization Workflows and Decision Matrix

To determine the optimal crystallization route, a thermodynamic profile must be established. The decision matrix below outlines the logic for selecting either a cooling or an anti-solvent approach based on the compound's solubility curve.

G Start Crude 4-Chloro-3,6-dimethyl-1H-indazole Solubility Solubility Screening (Thermodynamic Profiling) Start->Solubility HighSol High Temp Solubility >100 mg/mL Solubility->HighSol High u0394T LowSol Poor Solubility / Heat Sensitive Solubility->LowSol Flat Curve Cooling Cooling Crystallization (Protocol 1) HighSol->Cooling AntiSolvent Anti-Solvent Crystallization (Protocol 2) LowSol->AntiSolvent Seed Seed Introduction (Metastable Zone) Cooling->Seed AntiSolvent->Seed Product High-Purity Crystalline API Seed->Product Controlled Growth

Decision matrix for the crystallization strategy of 4-Chloro-3,6-dimethyl-1H-indazole.

Mechanistic Causality: Overcoming "Oiling Out"

Oiling out occurs when the thermodynamic driving force pushes the system into a spinodal decomposition region before primary nucleation can occur. To prevent this, two mechanistic controls must be implemented:

  • Seeding: Introducing crystalline seeds within the MSZW provides a low-energy surface for secondary nucleation, bypassing the high activation energy barrier of primary nucleation.

  • Desolvation Kinetics: The transition from a solvated monomer to a crystalline lattice requires the breaking of solvent-solute hydrogen bonds. Controlled cooling allows sufficient time for this desolvation and subsequent indazole dimerization.

Pathway Monomer Solvated Monomers (NH...Solvent H-bonds) Desolvation Desolvation Barrier (u0394G > 0) Monomer->Desolvation Cooling/Anti-solvent Dimer Hydrogen-Bonded Dimers (NH...N Interactions) Desolvation->Dimer Overcome u0394G Nucleus Critical Nucleus Formation (Primary Nucleation) Dimer->Nucleus Supersaturation Crystal Macroscopic Crystal Lattice (Polymorph Selection) Nucleus->Crystal Crystal Growth

Mechanistic pathway of indazole dimerization and primary nucleation.

Experimental Protocols

Protocol 1: Seeded Cooling Crystallization (EtOAc/Heptane)

Objective: Maximize purity and yield for thermally stable batches. Causality: Utilizing a binary solvent system modulates the solubility curve to be steep enough for high yield, while seeding prevents LLPS and ensures a uniform crystal habit.

  • Step 1: Dissolution. Charge a reactor with 10.0 g of crude 4-Chloro-3,6-dimethyl-1H-indazole. Add 60 mL of Ethyl Acetate. Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Step 2: Clarification. Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities. Maintain the filtrate at 65°C.

  • Step 3: Anti-Solvent Dosing. Slowly dose 40 mL of Heptane over 30 minutes at 65°C. Self-Validation: The solution must remain clear; if turbidity appears, heat to 70°C until resolved.

  • Step 4: Cooling to Seeding Temp. Cool the reactor to 50°C at a rate of 0.5°C/min.

  • Step 5: Seeding. Introduce 0.1 g (1 wt%) of pure 4-Chloro-3,6-dimethyl-1H-indazole seeds. Age the suspension at 50°C for 2 hours. Causality: Aging allows the seed bed to establish and relieves initial supersaturation, preventing secondary nucleation spikes.

  • Step 6: Controlled Cooling. Cool the suspension from 50°C to 5°C at a non-linear (cubic) cooling rate over 6 hours. Self-Validation: The cubic profile maintains a constant supersaturation level, ensuring uniform crystal growth.

  • Step 7: Isolation & Drying. Filter the slurry via vacuum filtration. Wash the filter cake with 20 mL of cold (5°C) EtOAc/Heptane (1:2 v/v). Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Anti-Solvent Crystallization (EtOH/Water)

Objective: Rapid particle size reduction and crystallization of heat-sensitive intermediates. Causality: Water acts as a powerful anti-solvent. By carefully mapping the ternary phase diagram, we can predict the exact cloud point and control the precipitation kinetics[1].

  • Step 1: Dissolution. Dissolve 10.0 g of the compound in 50 mL of Ethanol at 40°C.

  • Step 2: Cloud Point Titration. Slowly add Water (approx. 15-20 mL) at 1 mL/min until the solution becomes faintly turbid (reaching the cloud point).

  • Step 3: Re-dissolution & Seeding. Add 1-2 mL of Ethanol to regain a clear solution. Immediately add 0.05 g of seeds. Age for 1 hour at 40°C.

  • Step 4: Continuous Anti-Solvent Addition. Dose an additional 50 mL of Water at a constant rate of 0.5 mL/min using a syringe pump. Self-Validation: The slow addition rate prevents local supersaturation hotspots, avoiding the precipitation of amorphous "oiled-out" material.

  • Step 5: Cooling & Isolation. Cool the slurry to 10°C over 2 hours. Filter, wash with 30 mL of cold EtOH/Water (1:3 v/v), and vacuum dry at 40°C.

Critical Process Parameters (CPPs) & Quality Attributes

Table 2: CPPs and CQAs for Indazole Crystallization
Process StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Control Strategy
Dissolution Temperature (65°C)Complete API SolubilizationVisual verification; inline PAT (FBRM)
Seeding Seed Load (1 wt%) & TempPolymorph Purity & PSDAge for 2h to ensure seed survival
Cooling Cubic Cooling RateBulk Density & Crystal HabitAutomated reactor temperature control
Anti-Solvent Dosing Rate (0.5 mL/min)Avoidance of Oiling Out (LLPS)Gravimetric/volumetric pump dosing

References

  • Lange, L., Heisel, S., & Sadowski, G. (2016). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Molecules, 21(5), 593.[Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 4-Chloro-3,6-dimethyl-1H-indazole , a critical pharmacophore often utilized in the synthesis of FGFR and VEGFR kinase inhibitors.

Case ID: IND-CL-36DM Classification: Heterocyclic Intermediate Purification Support Tier: Senior Application Scientist

Executive Summary & Chemical Context

The 4-Chloro-3,6-dimethyl-1H-indazole scaffold presents unique purification challenges due to the steric crowding between the C3-methyl and C4-chloro groups, and the inherent annular tautomerism (1H vs. 2H) characteristic of indazoles.

  • Primary Challenge: Separation of the thermodynamically stable 1H-isomer from the kinetic 2H-isomer (often formed during alkylation or cyclization).

  • Secondary Challenge: Removal of transition metal residues (if Pd/Cu catalysis was used) and unreacted hydrazines.

  • Solubility Profile: Amphoteric nature (weak base at N2, weak acid at N1-H).

Decision Matrix: Purification Workflow

Use this workflow to determine the optimal strategy based on your crude purity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity IsomerIssue Issue: 1H/2H Isomer Mixture? CheckPurity->IsomerIssue Cryst Protocol C: Selective Crystallization (Thermodynamic Control) IsomerIssue->Cryst Major Isomer Present (>80%) PrepHPLC Protocol D: Reverse Phase HPLC (pH Modified) IsomerIssue->PrepHPLC Complex Mixture (<80%) MetalIssue Issue: Metal/Catalyst Residue? AcidBase Protocol A: Acid/Base Extraction (Exploit Amphoterism) MetalIssue->AcidBase No (Organic impurities only) Scavenge Protocol B: SiliaMetS / Resin Scavenging MetalIssue->Scavenge Yes (Pd/Cu detected) Final Pure 1H-Indazole (>98%) AcidBase->Final Scavenge->Final Cryst->MetalIssue PrepHPLC->MetalIssue

Figure 1: Strategic decision tree for selecting the appropriate purification module based on impurity profile.

Troubleshooting Guides (Symptom-Based)

Issue A: "I see split peaks or 'shoulders' in my LC-MS chromatogram."

Diagnosis: This is the classic Indazole Tautomerism signature. In solution, the 1H and 2H forms exist in equilibrium. On silica or C18 columns, they may separate slightly, causing peak broadening or splitting.

Technical Insight: The 1H-isomer is benzenoid (aromatic stability) and generally more stable.[1][2] The 2H-isomer is quinonoid.[1][2][3] The 4-chloro substituent withdraws electron density, increasing the acidity of the N-H proton (pKa ~13.5), making the equilibrium sensitive to mobile phase pH.

Protocol: pH-Modified HPLC Separation To collapse the peaks or separate the isomers, you must lock the protonation state.

ParameterRecommendationRationale
Column C18 (High Carbon Load) or Phenyl-HexylPhenyl-hexyl provides unique selectivity for the chlorinated aromatic system.
Mobile Phase A Water + 0.1% Ammonium Hydroxide (pH ~10)High pH Strategy: Deprotonates the indazole (forming the anion), eliminating tautomerism. Excellent peak shape.
Mobile Phase B AcetonitrileMethanol can cause higher backpressure; ACN is preferred for solubility.
Alternative Water + 0.1% Formic Acid (pH ~2.7)Low pH Strategy: Protonates N2 (forming the cation). Good for general screening but may not fully resolve regioisomers if N-alkylated byproducts are present.

Critical Warning: Do not use intermediate pH (4–7). This is the "zone of confusion" where tautomer exchange rates match the chromatographic timescale, leading to broad, useless peaks.

Issue B: "The product is co-eluting with the starting hydrazine/aniline."

Diagnosis: Non-polar interaction mechanisms (standard silica flash) are insufficient because both the product and starting material have similar lipophilicity due to the chloro/methyl groups.

Protocol: Chemical Scavenging (Acid/Base Swing) Leverage the amphoteric nature of the indazole core.

  • Dissolution: Dissolve crude mixture in EtOAc (Ethyl Acetate).

  • Acid Wash (Remove Anilines): Wash with 1N HCl.

    • Chemistry: The starting aniline (2-methyl-3-chloroaniline) is more basic than the indazole (which has electron-withdrawing Cl and N-N repulsion). The aniline goes into the water; the indazole stays in EtOAc (mostly).

    • Note: If the indazole precipitates as the HCl salt, filter it off—this is actually a purification step!

  • Base Extraction (Isolate Product):

    • If the product remained in organic: Extract with 2N NaOH. The indazole (N-H) deprotonates and moves to the aqueous layer. Impurities (dimers, non-acidic tars) stay in organic.

    • Separate layers.[4] Acidify the aqueous layer to pH 5–6. The pure 1H-indazole will precipitate.

Issue C: "My product is colored (Orange/Brown) but NMR looks clean."

Diagnosis: Trace azo-dimer formation or oxidation byproducts (oligomers). These have high extinction coefficients, so even <0.1% looks dirty.

Protocol: Activated Carbon & Recrystallization

  • Solvent: Dissolve in hot Ethanol or Toluene (Toluene is excellent for disrupting pi-stacking of planar impurities).

  • Treatment: Add activated charcoal (10 wt%) and stir at reflux for 30 mins.

  • Filtration: Filter hot through a Celite pad.

  • Crystallization: Allow to cool slowly.

    • Why it works: The 1H-indazole crystallizes effectively due to H-bond dimerization (N-H···N), excluding the bulky oligomers.

Mechanism of Action: Tautomerism & Regioselectivity

Understanding the molecular behavior is key to controlling the purification.

Tautomerism cluster_factors Stability Factors OneH 1H-Indazole (Thermodynamic) Benzenoid Ring TwoH 2H-Indazole (Kinetic) Quinonoid Ring OneH->TwoH Tautomerism (Fast in solution) Anion Indazole Anion (Delocalized) OneH->Anion Base (pH > 13) TwoH->Anion Base (pH > 13) Factor1 4-Chloro Group: Increases Acidity Factor2 3,6-Dimethyl: Steric bulk favors 1H

Figure 2: Tautomeric equilibrium.[3] Purification strategies must force the molecule into the stable 1H form or the delocalized anion.

Frequently Asked Questions (FAQ)

Q: Can I use normal phase silica chromatography? A: Yes, but it is difficult. Indazoles tail significantly on silica due to H-bonding with silanols.

  • Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). This blocks the silanol sites and improves peak shape.

Q: Why is the 4-chloro position so problematic for yield? A: The 4-chloro group is in the peri-position relative to the C3-methyl. This creates steric strain. During synthesis, this can lead to incomplete cyclization. In purification, it means the molecule is less "flat" than typical indazoles, slightly improving solubility in chlorinated solvents (DCM/Chloroform) compared to unsubstituted analogs.

Q: How do I remove Palladium (Pd) if I used a cross-coupling route? A: Indazoles are excellent ligands for metals (via the N2 nitrogen). Standard washes won't work.

  • Solution: Use a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate.

References

  • Synthesis & Properties of Chlorinated Indazoles Source: ChemicalBook & Organic Syntheses. Context: Describes the standard Jacobson and hydrazine-based synthesis routes for 4-chloro-1H-indazole derivatives. URL:

  • Tautomerism and Acidity of Indazoles Source:Organic & Biomolecular Chemistry (RSC) & Wikipedia. Context: Defines the pKa values (approx 13.8 for anion formation) and the thermodynamic preference for the 1H-benzenoid form over the 2H-quinonoid form. URL:

  • Chromatographic Separation of Regioisomers Source: BenchChem Technical Guides. Context: Details the separation of 1H and 2H isomers and the use of pH modifiers to control elution profiles. URL:

  • Indazole Scaffold in Drug Discovery Source:Beilstein Journal of Organic Chemistry. Context: Discusses the biological importance and structural analysis of N1 vs N2 substituted indazoles (e.g., Pazopanib analogs). URL:

Sources

Technical Support Center: Solubility Troubleshooting for 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely here because you are observing precipitation, cloudiness, or inconsistent assay data with 4-Chloro-3,6-dimethyl-1H-indazole .

From a physicochemical perspective, this molecule presents a classic "brick dust" profile: it possesses high crystallinity (high melting point) and moderate-to-high lipophilicity (LogP ~3.0–3.5), but lacks ionizable centers within the physiological pH range (pH 2–8).[1]

The Core Issue: Unlike many drug-like molecules that can be solubilized by adjusting pH, this indazole derivative is effectively neutral in standard aqueous buffers. The pyrazole NH is too weakly acidic (pKa > 13), and the pyridine-like nitrogen is too weakly basic (pKa < 2) to ionize under biological conditions.[1] Therefore, pH adjustment alone will fail.

This guide provides a validated troubleshooting workflow to overcome these limitations using co-solvents, surfactants, and complexation strategies.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific solubility bottleneck.

Solubility_Workflow Start Start: Visual Inspection Cloudy Is the solution cloudy/precipitating? Start->Cloudy Media What is the solvent system? Cloudy->Media Yes PureWater Pure Water / PBS Media->PureWater Buffer only DMSO_Spike DMSO Spike into Media Media->DMSO_Spike Dilution from Stock Fail1 FAIL: Compound is hydrophobic. Requires co-solvent. PureWater->Fail1 CheckConc Check Final DMSO % DMSO_Spike->CheckConc HighConc > 1% DMSO CheckConc->HighConc LowConc < 0.5% DMSO CheckConc->LowConc CrashOut 'Crash Out' Event. Kinetic solubility exceeded. HighConc->CrashOut Micelle Consider Surfactant (Tween 80) or Cyclodextrin LowConc->Micelle

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation events.

Technical Troubleshooting Guide (Q&A)

Issue 1: "I tried dissolving the powder directly in PBS/Water, but it floats or sinks without dissolving."

Root Cause: You are fighting the crystal lattice energy. 4-Chloro-3,6-dimethyl-1H-indazole is a planar, aromatic system that stacks efficiently in the solid state.[2] Water molecules cannot disrupt these intermolecular


-

stacking interactions.[2]

Solution: Do not attempt to dissolve the solid directly in aqueous media.

  • Create a Stock Solution: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] A concentration of 10–20 mM is typically achievable and stable.

  • Sonicate: Use an ultrasonic bath for 5–10 minutes to ensure complete dissolution of the stock.

  • Storage: Store the DMSO stock at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Issue 2: "I added acid (HCl) or base (NaOH) to help it dissolve, but nothing happened."

Root Cause: This is a common misconception. While indazoles have nitrogen atoms, their pKa values render them neutral at physiological pH.[1]

  • Acidity (NH group): The pKa is >13.[1] You would need pH >12 to deprotonate it (forming the anion), which is incompatible with biological assays.[1]

  • Basicity (N2 nitrogen): The pKa is <2.[1][3] You would need pH <2 to protonate it (forming the cation).[1]

Solution: Stop adjusting pH. It adds unnecessary salt (ionic strength) which can actually decrease solubility via the "salting-out" effect. Rely on dielectric constant modulation (using co-solvents) rather than ionization.[1]

Issue 3: "My DMSO stock is clear, but when I dilute it into cell culture media, it turns cloudy immediately."

Root Cause: This is the "Crash Out" phenomenon. When you dilute DMSO into water, the solvent's solubilizing power drops exponentially.[1] If the final concentration of the compound exceeds its thermodynamic aqueous solubility (which is likely < 5 µM for this compound), it precipitates.[1]

Solution:

  • Reduce Final Concentration: Ensure your final assay concentration is within the soluble range (typically <10 µM).[1]

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well.

    • Bad: 1 µL of 10 mM stock -> 1000 µL media (Local high concentration causes precipitation).

    • Good: Dilute 10 mM stock -> 1 mM in DMSO -> 100 µM in DMSO -> Spike into media.[2]

  • Use a Carrier: Pre-dissolve the compound in a vehicle containing a surfactant before adding to media.

    • Recommendation:0.5% Methylcellulose + 0.2% Tween 80 (for suspensions) or 10% HP-

      
      -CD  (Hydroxypropyl-beta-cyclodextrin).[2]
      
Issue 4: "I need to dose this in animals (IP/PO). What formulation do you recommend?"

Root Cause: DMSO is often not tolerated at high volumes in vivo. Simple aqueous buffers will result in zero bioavailability due to precipitation in the gut or peritoneum.

Solution: Use a Co-solvent/Surfactant system or Cyclodextrin Complexation .

Formulation StrategyComponentsProsCons
Standard (Solvent) 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% WaterHigh solubilizing power; easy to prepare.[2]High osmolarity; potential vehicle toxicity.
Complexation (Preferred) 20% HP-

-CD (w/v) in Water
Biocompatible; suitable for IV/IP; stable.[2][1]Requires stirring/heating to complex; lower max loading.
Lipid-Based Corn oil or Labrafil®Good for oral (PO) delivery; enhances lymphatic uptake.[2][1]Poor for IP/IV; messy to handle.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Cloud Point" Test)

Use this to determine the maximum concentration you can use in a cell assay.[1]

  • Prepare Buffer: Dispense 198 µL of PBS (pH 7.4) into a clear 96-well plate.

  • Prepare Stock: Make a 10 mM stock of 4-Chloro-3,6-dimethyl-1H-indazole in DMSO.

  • Titrate:

    • Add 2 µL of stock to Well 1 (Final: 100 µM, 1% DMSO).

    • Add 1 µL of stock to Well 2 (Final: 50 µM, 0.5% DMSO).

    • Add 0.2 µL of stock to Well 3 (Final: 10 µM, 0.1% DMSO).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 600 nm (turbidity) or inspect visually under a microscope.

    • Result: If Abs600 > Background, precipitation has occurred.[1]

Protocol B: Preparation of 20% HP- -CD Stock (For In Vivo)

Hydroxypropyl-


-cyclodextrin encapsulates the hydrophobic indazole, rendering it water-soluble.[2]
  • Weigh: 2.0 g of HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Dissolve: Add to 10 mL of sterile water. Stir until clear.

  • Add Compound: Add weighed 4-Chloro-3,6-dimethyl-1H-indazole powder slowly to the vortexing cyclodextrin solution.

    • Note: You may need to pre-dissolve the compound in a minimal volume of acetone, add to the CD solution, and then evaporate the acetone (solvent evaporation method) for maximum loading.[1]

  • Equilibrate: Stir for 24 hours at Room Temperature protected from light.

  • Filter: Pass through a 0.22 µm PVDF filter to remove un-complexed solid.

  • Quantify: Analyze the filtrate by HPLC to determine the actual soluble concentration.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9221, Indazole. Retrieved from [Link][1]

  • L. Di, E.H.[1] Kerns. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for "Brick Dust" and solubility concepts).

  • Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-3,6-dimethyl-1H-indazole before handling.

Sources

Optimizing catalyst selection for 4-chloro-indazole coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Coupling Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of 4-Chloro-1H-indazole Coupling Reactions

Mission Statement

You are likely here because 4-chloro-1H-indazole is a "deceptive" substrate. Unlike its 4-bromo counterpart, the C4-chloride is electronically deactivated by the electron-rich pyrazole ring, making oxidative addition the rate-limiting step. Furthermore, the N1-H (if unprotected) acts as a potent catalyst poison.

This guide moves beyond generic "Suzuki conditions" to provide a precision-engineered approach for this specific scaffold.

Part 1: Catalyst & Ligand Selection Matrix

The "Engine" of Your Reaction Do not use Tetrakis (Pd(PPh₃)₄). It is insufficient for the high energy barrier of the 4-chloro-indazole C-Cl bond. Use the matrix below to select the correct catalytic system based on your coupling partner.

Reaction Type Recommended Pre-Catalyst Ligand (The Key Driver) Base Solvent System Temp
Suzuki-Miyaura (Aryl Boronic Acids)Pd-G4-XPhos or Pd(OAc)₂XPhos (General) CataCXium A (Steric bulk)K₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (4:1)80-100°C
Suzuki-Miyaura (Heteroaryl Boronates)Pd-PEPPSI-IPr IPr (NHC Ligand included in precatalyst)K₂CO₃ or Cs₂CO₃Toluene/MeOH (9:1)100°C
Buchwald-Hartwig (Secondary Amines)Pd-G4-RuPhos RuPhos (General) BrettPhos (Primary amines)NaOtBu or LHMDSToluene or t-Amyl Alcohol100-110°C
Buchwald-Hartwig (Amides/Anilines)Pd-G3-BrettPhos BrettPhos Cs₂CO₃1,4-Dioxane110°C

Technical Note: The "G3/G4" precatalysts (Buchwald generations) are preferred over Pd₂(dba)₃ because they ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive palladium aggregates which is common with deactivated chlorides.

Part 2: Decision Logic & Workflow (Visualization)

Before starting, verify your substrate design and reaction path using the logic flow below.

Indazole_Logic Start Substrate: 4-Chloro-1H-indazole Check_Prot Is N1 Position Protected? Start->Check_Prot Stop_Poison STOP: Catalyst Poisoning Risk. Free N-H binds Pd(II). Check_Prot->Stop_Poison No Reaction_Type Select Coupling Type Check_Prot->Reaction_Type Yes (THP/SEM) Protect Install Protection: THP (Acid labile) SEM (Fluoride labile) Boc (Base sensitive - Risky) Stop_Poison->Protect Protect->Reaction_Type Suzuki Suzuki-Miyaura (C-C Bond) Reaction_Type->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction_Type->Buchwald Cond_Suz System A: Pd-G4-XPhos K3PO4, Dioxane/H2O Suzuki->Cond_Suz Aryl/Heteroaryl Cond_Buch System B: Pd-G4-RuPhos NaOtBu, Toluene Buchwald->Cond_Buch Amines

Figure 1: Decision tree for optimizing 4-chloroindazole coupling conditions. Note the critical checkpoint for N1 protection.

Part 3: Troubleshooting Guides (FAQ)

Category 1: Low Conversion (<20%)

Q: I am using Pd(PPh₃)₄ and seeing only starting material. Why? A: The C4-Cl bond on indazole is "deactivated." The electron-rich pyrazole ring pushes electron density into the benzene ring, making the C-Cl bond stronger and harder to break (oxidative addition is slow).

  • Fix: Switch to Pd-G4-XPhos . The XPhos ligand is electron-rich and bulky, specifically designed to facilitate oxidative addition into difficult aryl chlorides.

Q: My reaction turns black immediately and stalls. A: This is "Palladium Black" formation, indicating your catalyst is decomposing before it can enter the cycle.

  • Cause 1: N1-H Poisoning. If your indazole is unprotected, the nitrogen binds to Pd, shutting it down. Protect with THP or SEM.

  • Cause 2: Oxidation. Are your solvents degassed? Pd(0) is oxygen-sensitive. Sparge solvents with Argon for 15 mins.

Category 2: Side Reactions

Q: I see a product with Mass M-Cl+H (Hydrodechlorination). A: Your catalyst successfully inserted into the C-Cl bond, but then underwent Beta-Hydride elimination or reacted with the solvent instead of the boronic acid.

  • Fix 1: Avoid primary alcohol solvents (like MeOH) if possible; use Dioxane or Toluene.

  • Fix 2: Increase the concentration of your coupling partner (Boronic acid/Amine) to outcompete the side reaction.

  • Fix 3: Lower the temperature slightly (e.g., from 110°C to 90°C).

Q: The protecting group (Boc) fell off during the reaction. A: You are likely using a strong base (like NaOtBu) or high heat with a carbonate base. Boc is thermally unstable >100°C in basic media.

  • Fix: Switch to THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection. These are stable to basic coupling conditions.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Suzuki Coupling of 4-Chloro-1-(THP)-indazole

Target: Biaryl formation

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd-G4-XPhos (2-3 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio) to reach a concentration of 0.1 M.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. (Note: THP group makes the product more lipophilic).

Protocol B: Buchwald-Hartwig Amination

Target: C4-Amination (e.g., with Morpholine)

  • Preparation: In a glovebox (Strictly anhydrous conditions recommended), charge vial with:

    • 4-Chloro-1-(SEM)-indazole (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd-G4-RuPhos (2 mol%)

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Seal and heat to 100°C for 2–6 hours.

  • Workup: Filter through a Celite pad to remove salts. Concentrate and purify.

Part 5: Mechanistic Visualization

Understanding the Oxidative Addition bottleneck is key to troubleshooting.

Catalytic_Cycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (RATE LIMITING STEP) Pd inserts into C-Cl Pd0->OxAdd + 4-Cl-Indazole PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetallation (Base + Boronic Acid) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle.[1] Note that for 4-chloroindazole, the Oxidative Addition (Red) is the most difficult step, requiring electron-rich ligands like XPhos or RuPhos.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates." Journal of the American Chemical Society, 2008. (Establishes XPhos efficacy for deactivated electrophiles).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006. (Protocol for difficult heteroaryl coupling).

  • Meanwell, N. A., et al. "Regioselective Functionalization of 1H-Indazoles." Journal of Organic Chemistry, 2019. (Defines N1 protection requirements and C4 reactivity).

  • BenchChem. "Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles." BenchChem Technical Guides, 2025. (General reactivity trends for Cl vs Br).

Sources

Technical Support Center: Resolution of Isomers in 3,6-Dimethyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Separation, and Structural Assignment

Welcome to the Technical Support Center

You are likely accessing this guide because you are encountering the "Indazole Tautomer Trap." In 3,6-dimethyl-1H-indazole derivatives, the annular tautomerism between


 and 

forms creates a kinetic vs. thermodynamic battleground during alkylation. This results in mixtures of N1-alkyl (usually desired) and N2-alkyl (often an impurity) regioisomers, which are notoriously difficult to separate due to identical mass and similar polarity.

This guide provides self-validating protocols to control, separate, and identify these isomers.

Module 1: Synthesis Optimization (Regiocontrol)

Current Issue: “I am observing a 1:1 or 2:1 mixture of N1:N2 isomers in my crude LC-MS.”

Root Cause Analysis

The 3,6-dimethylindazole scaffold has a methyl group at C3 and C6.

  • Electronic Factor: The pyrazole ring is electron-rich.

  • Steric Factor: The C7 position is a proton (H), while C3 has a methyl (Me).

    • N1 Alkylation: Occurs near the small C7-H. This is the Thermodynamic Product (more stable aromatic system).

    • N2 Alkylation: Occurs near the C3-Me. Despite the steric bulk of the methyl, N2 is often the Kinetic Product because the lone pair on N2 is more accessible in the non-ionized tautomer.

Troubleshooting Protocol: Enforcing N1 Selectivity

To shift the ratio from ~1:1 to >10:1 (N1:N2), you must switch from weak bases (Carbonates) to strong bases (Hydrides) to ensure complete deprotonation before electrophile addition.

Protocol 1A: Thermodynamic Control (N1-Selective)

  • Reagents: Sodium Hydride (NaH, 60% in oil), Anhydrous THF.[1]

  • Mechanism: The sodium cation (

    
    ) coordinates with N2 and the 
    
    
    
    -system, shielding the N2 site and directing the electrophile to N1.
StepActionTechnical Rationale
1 Dissolve 3,6-dimethylindazole in anhydrous THF (0.1 M).THF promotes tight ion pairing which favors N1 alkylation over DMF (which separates ions and increases N2 reactivity).
2 Cool to 0°C .[1] Add NaH (1.2 equiv).[1]Deprotonate completely to form the indazolyl anion.
3 Stir for 30-45 mins at 0°C -> RT.CRITICAL: Wait for H2 evolution to cease. Incomplete deprotonation leads to N2 alkylation via the neutral species.
4 Cool back to 0°C. Add Electrophile (1.1 equiv) dropwise.Slow addition prevents local concentrations that favor kinetic (N2) products.
5 Warm to RT and stir.

Note: If using K2CO3/DMF (standard conditions), you will almost invariably get ~20-40% N2 isomer. Use Protocol 1A for clean crude.

Module 2: Chromatographic Resolution (Separation)

Current Issue: “My isomers are co-eluting or have poor resolution (Rs < 1.5) on standard C18 HPLC.”

Separation Strategy

N1 and N2 isomers have distinct dipole moments.

  • N1-isomers: Generally less polar (elute later in Reverse Phase).

  • N2-isomers: Generally more polar (elute earlier in Reverse Phase), but this rule often inverts depending on the mobile phase pH.

Recommendation: Switch to Supercritical Fluid Chromatography (SFC) if HPLC fails. The orthogonality of CO2/MeOH often resolves isomers that C18 cannot.

Column Selection Guide
MethodColumn PhaseMobile PhaseApplication
HPLC (Reverse) C18 (High Carbon Load) H2O/MeCN + 0.1% Formic AcidFirst pass screen. N2 usually elutes first.
HPLC (Reverse) PFP (Pentafluorophenyl) H2O/MeOHBest for Regioisomers. The fluorine-fluorine interactions often discriminate between the localized electron densities of N1 vs N2.
SFC (Normal) 2-Ethylpyridine (2-EP) CO2 / MethanolGold Standard. The basic character of pyridine interacts differently with the exposed N-lone pairs of the isomers.
Chiral SFC Amylose-C (AD-H type) CO2 / IPARequired if your side-chain has a chiral center. Often separates regioisomers and enantiomers simultaneously.
Workflow Visualization

SeparationWorkflow Start Crude Mixture (N1 + N2 Isomers) Screen1 Screen 1: UPLC C18 (Acidic pH) Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Prep Prep HPLC (C18) Decision1->Prep Yes Screen2 Screen 2: PFP Column (Methanol Mobile Phase) Decision1->Screen2 No Decision2 Resolution > 1.5? Screen2->Decision2 Decision2->Prep Yes SFC Switch to SFC (2-Ethylpyridine Column) Decision2->SFC No (Critical Path)

Figure 1: Decision tree for chromatographic method development targeting indazole regioisomers.

Module 3: Structural Elucidation (The "Self-Validating" System)

Current Issue: “I have separated two peaks. Peak 1 is 98% pure, Peak 2 is 95% pure. How do I prove which is N1 and which is N2 without X-ray?”

The NOE Diagnostic Protocol

You cannot rely solely on chemical shift rules (e.g., "N2 is downfield") as they are solvent-dependent. You must use 1D-NOESY or 2D-NOESY/ROESY .

The 3,6-Dimethyl Advantage: The methyl group at C3 provides a built-in "beacon" for the N2 isomer.

  • Run 1H NMR: Identify the alkyl protons on the nitrogen (

    
    -protons).
    
  • Run NOESY: Irradiate the N-alkyl

    
    -protons.
    
  • Analyze Correlations:

IsomerKey NOE Correlation (The "Smoking Gun")Structural Reason
N1-Alkyl N-CH2

C7-H
The N1 substituent is spatially proximate to the proton at position 7.
N2-Alkyl N-CH2

C3-Me
The N2 substituent is spatially proximate to the Methyl group at position 3.
Logic Diagram for Assignment

NMR_Logic Input Isolated Isomer (Dissolved in DMSO-d6) Exp Perform 2D NOESY Input->Exp Check1 Correlation: N-CH2 to C7-H? Exp->Check1 Check2 Correlation: N-CH2 to C3-Me? Check1->Check2 No Signal ResultN1 CONFIRMED: N1-Isomer (Thermodynamic) Check1->ResultN1 Strong Signal Check2->Input Ambiguous (Re-run in CDCl3) ResultN2 CONFIRMED: N2-Isomer (Kinetic) Check2->ResultN2 Strong Signal

Figure 2: Structural assignment logic using Nuclear Overhauser Effect (NOE) correlations specific to 3,6-dimethylindazole.

Frequently Asked Questions (FAQs)

Q: Can I convert the N2 isomer into the N1 isomer? A: Generally, yes. Heating the N2 isomer (if it is a simple alkyl) with a catalytic amount of alkyl halide or acid can sometimes induce thermodynamic equilibration to the N1 form, but this is substrate-dependent. It is usually more efficient to optimize the initial alkylation (Module 1).

Q: Why does my N1 isomer elute after the N2 isomer on C18? A: The N2 isomer has a "quinoid-like" resonance contribution which often makes it slightly more polar and better solvated by the aqueous mobile phase, causing it to elute earlier. The N1 isomer retains full benzenoid aromaticity, making it more lipophilic and retained longer.

Q: I am using a chiral side chain. How many peaks will I see? A: You will potentially see four peaks: N1-(R), N1-(S), N2-(R), and N2-(S).

  • Action: Use an achiral C18 column first to separate the Regioisomers (N1 vs N2).

  • Action: Take the desired Regioisomer peak and run it on a Chiral SFC column (e.g., Chiralpak AD-H) to separate the Enantiomers.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides.

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. PubMed.

  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies.

  • Thermodynamic vs kinetic reaction control. Wikipedia.

Sources

Technical Support Center: High-Purity Work-Up of 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Substituted indazoles—specifically highly lipophilic derivatives like 4-Chloro-3,6-dimethyl-1H-indazole—present unique challenges during isolation, including intractable emulsions, tenacious metal-ligand coordination, and a severe propensity to "oil out" rather than crystallize.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve >99% API-grade purity.

Process Workflow Visualization

The following diagram illustrates the logical relationship between phase separation, impurity scavenging, and morphological control during the work-up of the indazole core.

WorkupWorkflow Crude Crude Reaction Mixture (4-Chloro-3,6-dimethyl-1H-indazole) Quench pH-Controlled Aqueous Quench & Phase Separation Crude->Quench AqWaste Aqueous Waste (Salts, Polar Impurities) Quench->AqWaste Aqueous Phase OrgPhase Organic Phase (Product, Catalyst, Lipids) Quench->OrgPhase Organic Phase Scavenge Metal Scavenging (Thiol-functionalized Silica) OrgPhase->Scavenge Cryst Spherical Crystallization (Antisolvent + Bridging Liquid) Scavenge->Cryst Filtration Filtration & Washing Cryst->Filtration Pure High-Purity Product (>99% HPLC) Filtration->Pure

Fig 1: Logical workflow for the purification of 4-Chloro-3,6-dimethyl-1H-indazole.

Troubleshooting & FAQs

Q1: Why does 4-Chloro-3,6-dimethyl-1H-indazole form intractable emulsions during aqueous extraction, and how can this be resolved?

Causality: The indazole core possesses both a basic pyridine-like nitrogen and an acidic pyrrole-like NH (pKa ~ 14). At near-neutral pH, the molecule is neutral but highly polarizable, acting as a surfactant that stabilizes emulsions between aqueous and organic layers. The addition of the 4-chloro and 3,6-dimethyl groups significantly increases the molecule's lipophilicity, driving it to the organic-aqueous interface. Solution: Adjust the pH of the aqueous phase to fully protonate (pH < 2) or deprotonate (pH > 14) the indazole, driving it entirely into a single phase. Alternatively, use a high-ionic-strength brine wash to break the emulsion via the salting-out effect. Implementing automated liquid-liquid extraction (LLE) systems can also optimize partition coefficients and phase separation, minimizing human intervention and product loss 1[1].

Q2: How do I efficiently remove transition metal catalysts (e.g., Pd or Cu) post-coupling without degrading the indazole core?

Causality: Indazoles are excellent bidentate or monodentate ligands for transition metals due to their nitrogen lone pairs. The 3,6-dimethyl substitution increases the electron density of the pyrazole ring, strengthening this metal-ligand coordination. Simple aqueous washes often fail to break these stable indazole-metal complexes. Solution: Use functionalized silica scavengers (e.g., SiliaMetS Thiol) which possess a binding constant for Pd/Cu that is magnitudes higher than that of the indazole. For late-stage fragment couplings, rigorous salt metathesis and targeted crystallization are required to meet stringent API purity specifications (<10 ppm heavy metals)2[2].

Q3: My product precipitates as an unfilterable oil or gum during antisolvent addition. How can I induce proper crystallization?

Causality: Rapid addition of an antisolvent (like water or heptane) leads to localized supersaturation. Because the chloro and dimethyl substituents disrupt the hydrogen-bonding network relative to the unsubstituted core, the highly lipophilic compound phase-separates as a liquid ("oiling out") rather than nucleating as a solid. Solution: Implement spherical crystallization. By carefully controlling the antisolvent addition rate and introducing a bridging liquid (e.g., n-heptane in a water/solvent system), the oil droplets can be agglomerated into highly filterable spherical crystals, dramatically improving micromeritic properties3[3].

Quantitative Process Data

Table 1: Solvent Selection & Partitioning Data for 4-Chloro-3,6-dimethyl-1H-indazole

Solvent System (Org:Aq)Approx. Partition Coefficient (LogP)Emulsion RiskRecommended Application
EtOAc : Water (pH 7)3.2High Avoid; leads to severe surfactant-like emulsification.
EtOAc : Brine (pH 2)4.1LowPrimary extraction; salting-out effect drives product to organic layer.
DCM : Water (pH 10)3.8ModerateBack-extraction of basic impurities.
MTBE : Water (pH 7)3.5LowIdeal for automated LLE systems due to rapid phase separation.

Table 2: Metal Scavenger Efficacy (Post-Coupling Work-up)

Scavenger TypeTarget MetalBinding AffinityOptimal Conditions
SiliaMetS ThiolPd(0), Pd(II), Cu(I)Very High1-2 equivalents, 40°C, 2 hours in EtOAc/THF.
SiliaMetS DMTRu, Rh, Pd(II)High2-3 equivalents, 25°C, 4 hours in DCM.
Aqueous EDTACu(I), Cu(II)ModeratepH 8-9 aqueous wash; requires vigorous stirring.

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) & Metal Scavenging

Objective: Isolate the indazole core from the crude reaction mixture while eliminating transition metal catalysts and preventing emulsions.

  • Quench & pH Adjustment: Cool the crude reaction mixture to 10°C. Slowly add a 1M HCl solution until the aqueous phase reaches pH 2.

  • Phase Separation: Add MTBE (or EtOAc) and saturated aqueous NaCl (brine) in a 1:1 ratio to the reaction volume. Stir vigorously for 5 minutes, then allow layers to separate.

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). If indazole is detected, the pH is too low (protonating the basic nitrogen). Adjust pH to 4 and back-extract.

  • Organic Wash: Separate the organic phase and wash sequentially with 5% NaHCO₃ (to neutralize residual acid) and brine.

  • Metal Scavenging: To the organic phase, add SiliaMetS Thiol (20% w/w relative to the theoretical yield of the indazole). Stir the suspension at 40°C for 2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Rinse the pad with hot MTBE.

    • Self-Validation Check: Evaporate a 1 mL aliquot of the filtrate and perform a rapid colorimetric test (or ICP-MS) to confirm Pd/Cu levels are <10 ppm before proceeding to crystallization.

Protocol B: Spherical Crystallization of 4-Chloro-3,6-dimethyl-1H-indazole

Objective: Prevent "oiling out" and generate free-flowing, highly pure spherical agglomerates.

  • Dissolution: Concentrate the scavenged organic phase from Protocol A under reduced pressure. Redissolve the crude solid in a water-miscible solvent (e.g., DMF or Ethanol) at 40°C to achieve a concentration of 200 mg/mL.

  • Bridging Liquid Addition: Add n-heptane (the bridging liquid) dropwise to the solution. The volume of n-heptane should be exactly 5% of the total anticipated antisolvent volume. Stir at 300 rpm.

  • Antisolvent Dosing: Slowly dose water (the antisolvent) into the reactor over 2 hours using a syringe pump, maintaining the internal temperature at 30°C.

    • Mechanistic Note: The n-heptane wets the precipitating indazole droplets, acting as a binder that agglomerates the nucleating crystals into spheres.

  • Aging & Isolation: Once the water addition is complete, age the suspension at 10°C for 4 hours.

    • Self-Validation Check: Monitor the mother liquor by HPLC. Crystallization is complete when the supernatant concentration plateaus (typically <2 mg/mL). Examine the slurry under a polarized light microscope to confirm the presence of spherical agglomerates, not amorphous oils.

  • Filtration: Filter the spherical crystals and wash with a cold mixture of Water/Ethanol (80:20). Dry under vacuum at 45°C to constant weight.

References

  • Duffield, S., et al. "Automated High-Throughput Partition Coefficient Determination with Image Analysis for Rapid Reaction Workup Process Development and Modeling." Organic Process Research & Development, 2021. 1

  • "Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization." Organic Process Research & Development, 2025. 3

  • "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014.2

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 4-Chloro-3,6-dimethyl-1H-indazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the purity of complex heterocyclic intermediates is a critical bottleneck. 4-Chloro-3,6-dimethyl-1H-indazole presents a unique analytical challenge: it combines a basic nitrogen-containing indazole core with a halogenated aromatic ring and multiple alkyl substitutions. These structural features make the molecule highly prone to co-eluting with closely related positional isomers (e.g., 5-chloro or 7-methyl variants) generated during synthesis.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing the mechanistic causality behind column selection and a self-validating experimental protocol for robust purity analysis.

Mechanistic Rationale: Why Standard C18 Fails

Standard C18 columns dominate reversed-phase HPLC, relying almost exclusively on dispersive hydrophobic interactions[1]. However, when analyzing halogenated indazoles, positional isomers possess nearly identical hydrophobicities. A C18 phase cannot recognize the subtle spatial differences of a chlorine atom moving from the C4 to the C5 position, inevitably leading to poor resolution and peak co-elution[2].

Furthermore, the basic secondary nitrogen on the indazole ring can undergo unwanted ion-exchange interactions with residual, unendcapped silanols on silica-based columns. This secondary interaction manifests as severe peak tailing, compromising the Limit of Quantification (LOQ)[1].

The PFP Advantage

Pentafluorophenyl (PFP) columns provide orthogonal selectivity. The electron-deficient fluorinated ring of the stationary phase engages in multiple retention mechanisms[3]:

  • 
     Interactions:  The electron-rich indazole ring interacts strongly with the electron-deficient PFP ring[4].
    
  • Dipole-Dipole Interactions: The highly polar C–F bonds on the stationary phase induce strong dipole interactions with the C–Cl bond of the analyte[3].

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric recognition, easily distinguishing between positional isomers[1].

RetentionMechanisms Analyte 4-Chloro-3,6-dimethyl-1H-indazole C18 Standard C18 Phase Analyte->C18 PFP PFP (Pentafluorophenyl) Phase Analyte->PFP Hydrophobic Hydrophobic Interactions C18->Hydrophobic Primary PFP->Hydrophobic Partial PiPi π-π Interactions PFP->PiPi Aromatic Ring Dipole Dipole-Dipole Interactions PFP->Dipole C-F vs C-Cl Shape Shape Selectivity PFP->Shape Rigid Ring PoorRes Poor Isomer Resolution Hydrophobic->PoorRes Insufficient HighRes High Isomer Resolution PiPi->HighRes Dipole->HighRes Shape->HighRes

Chromatographic retention mechanisms of C18 vs. PFP phases for halogenated indazoles.

Experimental Design & Methodologies

To objectively evaluate performance, two distinct isocratic methods were developed and tested. Method A utilizes a standard fully porous C18 column, while Method B utilizes a core-shell PFP column.

Self-Validating Sample Preparation

To ensure the analytical run is self-validating, a System Suitability Test (SST) must be embedded into the protocol[5].

  • Stock Solution: Accurately weigh 10 mg of 4-Chloro-3,6-dimethyl-1H-indazole and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

  • SST Spiking (Critical Step): Spike the stock solution with 1% (w/w) of a known critical pair isomer (e.g., 5-Chloro-3,6-dimethyl-1H-indazole). The chromatographic system is only deemed valid if the resolution (

    
    ) between the main peak and the spiked isomer is 
    
    
    
    2.0.
  • Working Solution: Dilute the spiked stock to 0.1 mg/mL using the respective initial mobile phase. Causality: Diluting in the mobile phase prevents solvent-mismatch phenomena, which can cause peak splitting or fronting at the column head[5].

Method A: Standard C18 Protocol
  • Column: Fully porous C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Formic acid in Water : Acetonitrile (60:40, v/v).

  • Causality for pH: Formic acid drops the pH to ~2.7. Because the

    
     of the indazole nitrogen is mildly basic, this acidic environment ensures the molecule remains fully protonated, suppressing secondary interactions with ionized silanols (
    
    
    
    ~4.5)[5].
  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

Method B: PFP Core-Shell Protocol
  • Column: Core-Shell PFP (4.6 x 150 mm, 2.7 µm)[2]

  • Mobile Phase: 0.1% Formic acid in Water : Methanol (55:45, v/v).

  • Causality for Solvent Choice: Methanol is strictly selected over acetonitrile for PFP columns. Acetonitrile contains

    
    -electrons that actively compete with the analyte for 
    
    
    
    interactions with the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, a protic solvent, does not compete, thereby maximizing isomer resolution[4].
  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

Comparative Performance Data

The quantitative data derived from the analysis of the SST solution highlights the stark differences in resolving power and efficiency between the two methodologies.

Chromatographic ParameterMethod A (Standard C18)Method B (PFP Core-Shell)
Retention Time (Main Peak) 5.4 min7.8 min
Resolution (

) from Isomer
1.2 (Co-elution)3.1 (Baseline Separation)
Tailing Factor (

)
1.451.08
Theoretical Plates (

)
8,50018,200
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL
Data Interpretation
  • Resolution (

    
    ):  Method A failed system suitability (
    
    
    
    < 2.0) because the C18 phase could not differentiate the hydrophobic footprint of the 4-chloro vs. 5-chloro isomers[1]. Method B achieved an exceptional
    
    
    of 3.1, driven by the dipole-dipole interactions between the PFP's C–F bonds and the analyte's C–Cl bond[2].
  • Efficiency (

    
    ) & Tailing (
    
    
    
    ):
    The core-shell architecture of the PFP column drastically reduced the eddy diffusion (van Deemter A term), doubling the theoretical plates. The tailing factor improved to a near-perfect 1.08, confirming that the PFP ligand provides superior shielding of the underlying silica support[1].

Conclusion

For the purity analysis of 4-Chloro-3,6-dimethyl-1H-indazole, relying on standard C18 chemistry creates a dangerous analytical blind spot for positional isomers. The experimental data confirms that a Pentafluorophenyl (PFP) stationary phase paired with a methanolic mobile phase is the definitive choice. By leveraging


, dipole-dipole, and shape selectivity mechanisms, Method B provides a robust, self-validating framework that ensures the highest standards of structural integrity in drug development.

References

1.[4] ACE C18-PFP - Symta Source: symta.com URL:4

2.[5] Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine Source: benchchem.com URL:5

3.[3] NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: chromatographytoday.com URL:3

4.[1] Exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: mac-mod.com URL:1

5.[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: agilent.com URL:2

Sources

Mechanistic Causality: Bond Dissociation and Catalyst Interaction

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the strategic dilemma of selecting the optimal halogenated building block. The indazole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and recent breakthrough antiviral drugs like the HIV-1 capsid inhibitor Lenacapavir[1].

When designing a synthetic route involving transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi reactions), the choice between 4-chloroindazole and 4-bromoindazole derivatives dictates the catalyst selection, reaction conditions, and potential for sequential functionalization.

This guide provides an objective, data-driven comparison of the reactivity profiles of 4-chloro vs. 4-bromo indazole derivatives, exploring the mechanistic causality behind their behavior and offering validated protocols for their application.

The fundamental difference in reactivity between 4-bromo and 4-chloro indazoles lies in the thermodynamics of the carbon-halogen (C–X) bond. In palladium-catalyzed cross-coupling, the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the C–X bond. This step is typically rate-determining for aryl chlorides.

  • Bond Dissociation Energy (BDE): The C–Br bond in aryl systems has a BDE of approximately 83 kcal/mol, whereas the C–Cl bond is significantly stronger at approximately 97 kcal/mol[2]. Consequently, 4-bromoindazole undergoes oxidative addition much more rapidly and under milder conditions than 4-chloroindazole[3].

  • Heterocycle-Specific Challenges: Indazoles are nitrogen-rich heterocycles. The unprotected N-H and the basic nitrogen lone pairs can coordinate to the palladium center, leading to the formation of stable, inactive N-azolyl palladium complexes (catalyst poisoning)[4]. Because 4-chloroindazole requires higher temperatures and more electron-rich ligands to force oxidative addition, the competing pathway of catalyst deactivation by the indazole nitrogen becomes a significant side reaction.

Mechanism Pd0 Pd(0) Catalyst ArBr 4-Bromoindazole (Fast Ox. Addition) Pd0->ArBr BDE ~83 kcal/mol ArCl 4-Chloroindazole (Slow Ox. Addition) Pd0->ArCl BDE ~97 kcal/mol PdII_Br Pd(II)-Br Complex (Low Activation Energy) ArBr->PdII_Br PdII_Cl Pd(II)-Cl Complex (High Activation Energy) ArCl->PdII_Cl Product Cross-Coupled Product PdII_Br->Product Transmetalation & Reductive Elim. PdII_Cl->Product Requires specific ligands (e.g., XPhos)

Catalytic cycle highlighting oxidative addition kinetics of 4-bromo vs 4-chloro indazoles.

Comparative Data Presentation

To objectively evaluate performance, we must look at how these substrates behave under standard coupling conditions. 4-Bromoindazole is the more reactive and versatile substrate for general screening, while 4-chloroindazole is highly valuable for orthogonal, sequential coupling strategies (e.g., using a 4-bromo-6-chloroindazole scaffold where the bromide is reacted first)[3].

Table 1: Physical & Thermodynamic Properties
Property4-Bromoindazole4-ChloroindazoleCausality / Impact
Aryl C–X BDE ~83 kcal/mol~97 kcal/molLower BDE for C-Br facilitates rapid oxidative addition by Pd(0)[2].
Leaving Group Ability Excellent (Br⁻)Moderate (Cl⁻)Bromide is larger and more polarizable, stabilizing the transition state in nucleophilic substitutions[5].
Cost / Availability Moderate to HighLow to ModerateChlorides are generally cheaper starting materials for process-scale synthesis[6].
Table 2: Reactivity in Palladium-Catalyzed Cross-Couplings
Reaction Type4-Bromoindazole Performance4-Chloroindazole PerformanceRequired Catalyst System
Suzuki-Miyaura High Yield (80-95%) at 60-80 °CLow to Moderate Yield (30-60%) at >90 °CBr: Pd(dppf)Cl₂, Pd(PPh₃)₄Cl: Pd₂(dba)₃ / XPhos or SPhos
Buchwald-Hartwig High Yield (75-90%) at 80 °CModerate Yield (50-75%) at 100-110 °CBr: Pd(OAc)₂ / BINAPCl: Pd₂(dba)₃ / BrettPhos[7]
Negishi Coupling Excellent (85-95%) at RT to 50 °CPoor to Moderate (requires LiCl additive)Br: Pd(PEPPSI)-IPrCl: Pd / CPhos-type ligands[8]

Exploiting Differential Reactivity: The Orthogonal Workflow

In complex drug development, chemists frequently utilize di-halogenated indazoles (e.g., 4-bromo-6-chloro-1H-indazole) to systematically introduce different pharmacophores. Because the C–Br bond is cleaved much faster than the C–Cl bond, you can achieve perfect regiocontrol without the need for protecting groups.

Workflow Start Di-halo Indazole (e.g., 4-bromo-6-chloro) Step1 Mild Suzuki Coupling (Pd(PPh3)4, 60°C) Start->Step1 Selective C-Br cleavage Intermediate C4-Coupled, C6-Chloro Intermediate Step1->Intermediate Step2 Forcing Buchwald-Hartwig (Pd2(dba)3, XPhos, 100°C) Intermediate->Step2 C-Cl cleavage Final C4, C6 Di-functionalized Indazole Step2->Final

Sequential functionalization workflow exploiting differential halogen reactivity.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific ligand choices tailored to the thermodynamic barriers of the respective halogens.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromoindazole (Mild Conditions)

The lower activation barrier of the C-Br bond allows the use of standard bidentate phosphine ligands without extreme heating.

Reagents:

  • 4-Bromoindazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 4-bromoindazole, arylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the 4-bromoindazole spot (UV active) confirms complete oxidative addition and conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Chloroindazole (Forcing Conditions)

The high BDE of the C-Cl bond requires an electron-rich, bulky biarylphosphine ligand (like XPhos) to accelerate oxidative addition and force the sterically demanding reductive elimination[7].

Reagents:

  • 4-Chloroindazole (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • NaOtBu (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): To an oven-dried vial, add 4-chloroindazole, Pd₂(dba)₃, XPhos, and NaOtBu. Causality: NaOtBu is highly hygroscopic; moisture will quench the active Pd-XPhos complex and hydrolyze the chloride.

  • Solvent Addition: Add anhydrous toluene followed by the secondary amine.

  • Reaction: Purge the vial with Argon, seal with a PTFE-lined cap, and heat to 100 °C for 18 hours.

  • Validation Check: An aliquot quenched in aqueous NH₄Cl and analyzed by LC-MS should show the product mass. If unreacted 4-chloroindazole remains, catalyst poisoning by the unprotected indazole N-H has likely occurred. Troubleshooting: If conversion stalls, pre-protecting the indazole as an N-THP or N-Boc derivative is required.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and elute with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Conclusion

For rapid library synthesis and high-yielding single-step functionalizations, 4-bromoindazole is the superior choice due to its lower C–Br bond dissociation energy, which seamlessly facilitates oxidative addition. However, 4-chloroindazole is an indispensable building block for process chemists and those designing orthogonal multi-step syntheses, provided that the catalytic system is carefully engineered with electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to overcome its inherent thermodynamic resistance.

References

1. - National Institutes of Health (NIH) 2. - National Institutes of Health (NIH) 3. - National Institutes of Health (NIH) 4. - Journal of Medicinal Chemistry (ACS Publications) 5. - BenchChem 6. - Inorganic Chemistry Frontiers (RSC Publishing) 7. - BenchChem 8. - Organic Letters (ACS Publications)

Sources

A Comparative Guide to the Definitive Structural Confirmation of 4-Chloro-3,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] The specific substitution pattern on the indazole ring dictates its biological activity, physicochemical properties, and potential as a therapeutic candidate. The compound of interest, 4-Chloro-3,6-dimethyl-1H-indazole, presents a unique substitution pattern whose precise atomic arrangement is critical for intellectual property, reproducibility in research, and efficacy in drug development programs.

Ambiguity in structure, particularly the potential for isomerism, can lead to costly failures in later-stage development. Therefore, the initial confirmation of a newly synthesized molecular entity is not a perfunctory step but the foundational bedrock of all subsequent research. This guide provides an in-depth comparison of the analytical techniques required for the definitive structural elucidation of 4-Chloro-3,6-dimethyl-1H-indazole, with a primary focus on the gold-standard method: Single-Crystal X-ray Crystallography. We will explore not only the "how" but the "why" behind these experimental choices, offering a comprehensive workflow for researchers and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands alone as the only technique that provides a direct, three-dimensional map of the atomic arrangement within a molecule, resolving all ambiguity regarding connectivity, conformation, and stereochemistry. While other methods provide crucial pieces of the puzzle, SC-XRD delivers the complete picture. The process, from sample to final structure, is a self-validating system that ensures the highest degree of confidence.

Experimental Protocol for SC-XRD Analysis

The successful application of SC-XRD is contingent upon the growth of a high-quality, single crystal. This is often the most challenging yet critical step in the process.

Step 1: Material Purification

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The starting material must be of the highest possible purity (>99%).

  • Method: The synthesized 4-Chloro-3,6-dimethyl-1H-indazole should be purified using column chromatography, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to remove any trace impurities or isomers. Purity should be confirmed by NMR and LC-MS.

Step 2: Crystal Growth

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.

  • Common Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or acetone) to near-saturation in a loosely covered vial. Allow the solvent to evaporate over several days to weeks at a constant temperature.

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow crystallization.

Step 3: Data Collection and Structure Refinement

  • Rationale: A suitable crystal is mounted and bombarded with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically processed to generate an electron density map, from which the atomic positions are determined.

  • Methodology:

    • A single, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer.

    • The crystal is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibration and improve data quality.

    • X-ray diffraction data are collected on a modern diffractometer, typically using a copper (Cu Kα, λ = 1.54060 Å) or molybdenum X-ray source.[2]

    • The collected data are processed to solve the crystal structure using specialized software (e.g., SHELXT, Olex2), followed by refinement of the atomic positions and thermal parameters to achieve the best fit with the experimental data.[3]

Anticipated Crystallographic Data

While no public crystal structure for 4-Chloro-3,6-dimethyl-1H-indazole currently exists, a successful analysis would yield a data table similar to the one below, with values typical for small organic molecules.

ParameterExpected Value / Description
Chemical FormulaC₉H₉ClN₂
Formula Weight180.64 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per cell)Typically 2, 4, or 8
R-factor (R1)< 0.05 for a well-refined structure
Goodness-of-fit (GooF)~1.0
Workflow for Single-Crystal X-ray Crystallography

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Purified_Compound Purified Compound (>99%) Crystal_Growth Crystal Growth (e.g., Vapor Diffusion) Purified_Compound->Crystal_Growth Dissolve in solvent Crystal_Selection Select High-Quality Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Structure & Validation (CIF file) Structure_Solution->Final_Structure

Caption: Workflow for obtaining a definitive molecular structure using SC-XRD.

Orthogonal Validation: A Multi-Technique Approach

While SC-XRD is definitive, it is not always feasible if suitable crystals cannot be obtained. Furthermore, other techniques are indispensable for routine characterization and for providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For 4-Chloro-3,6-dimethyl-1H-indazole, ¹H and ¹³C NMR are essential to confirm the substitution pattern.

  • ¹H NMR: Will show distinct signals for the two methyl groups and the two aromatic protons on the benzene ring portion. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the chloro and methyl substituents, allowing for differentiation from other isomers.

  • ¹³C NMR: Will show nine distinct carbon signals, confirming the number of unique carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon.[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5][6]

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like COSY, HSQC, and HMBC can be performed to unambiguously assign all proton and carbon signals and confirm connectivity.

Predicted NMR Data for 4-Chloro-3,6-dimethyl-1H-indazole

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H~11.0 - 13.0broad singletThe N-H proton of the indazole ring.[7]
¹H~7.0 - 7.5doubletAromatic proton at C5, adjacent to the methyl group at C6.
¹H~7.0 - 7.5doubletAromatic proton at C7, adjacent to the methyl group at C6.
¹H~2.5singletMethyl protons at C3.
¹H~2.4singletMethyl protons at C6.
¹³C~140-145-C7a (bridgehead carbon).
¹³C~135-140-C3a (bridgehead carbon).
¹³C~130-135-C6 (carbon bearing a methyl group).
¹³C~125-130-C4 (carbon bearing a chlorine atom).
¹³C~120-125CHC5 (aromatic methine).
¹³C~110-115CHC7 (aromatic methine).
¹³C~11-15CH₃C3-Methyl.
¹³C~18-22CH₃C6-Methyl.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For halogenated compounds, it offers a distinct diagnostic feature.

  • Key Diagnostic Feature: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[8][9] Therefore, the mass spectrum of 4-Chloro-3,6-dimethyl-1H-indazole will show two molecular ion peaks: a more intense peak for the molecule containing ³⁵Cl ([M]⁺) and a peak two mass units higher ([M+2]⁺) with roughly one-third the intensity.[8] Observing this isotopic pattern is strong evidence for the presence of a single chlorine atom.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.[10][11]

Predicted HRMS Data

IonCalculated m/zObserved m/zRelative Intensity
[C₉H₉³⁵ClN₂ + H]⁺181.0527Within 5 ppm of calculated value~100%
[C₉H₉³⁷ClN₂ + H]⁺183.0498Within 5 ppm of calculated value~33%

Comparative Analysis: Selecting the Appropriate Technique

The choice of analytical technique depends on the specific question being asked and the nature of the sample available.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Information Yield Absolute 3D Structure, ConnectivityAtomic Connectivity, Electronic EnvironmentElemental Formula, Molecular Weight
Sample Requirement High-quality single crystalSoluble sample (~5 mg)Soluble sample (~µg)
Primary Strength Unambiguous structure determinationDefinitive isomer differentiation in solutionConfirms elemental composition
Primary Limitation Requires suitable crystalsDoes not provide 3D spatial arrangementDoes not provide connectivity information
Typical Use Case Final proof of structure for a new entityRoutine characterization, reaction monitoringQuick confirmation of synthesis success
Decision-Making Workflow for Structural Elucidation

decision_tree start Start: New Compound Synthesized nmr_ms Perform NMR & HRMS start->nmr_ms Initial Check q_crystal Can a single crystal be grown? sc_xrd Perform SC-XRD q_crystal->sc_xrd Yes res_inferred Result: Inferred Structure (High Confidence) q_crystal->res_inferred No res_absolute Result: Absolute & Unambiguous Structure sc_xrd->res_absolute nmr_ms->q_crystal

Caption: A decision-making guide for selecting the appropriate structural analysis methods.

Conclusion

The definitive structural confirmation of 4-Chloro-3,6-dimethyl-1H-indazole requires an integrated analytical approach. While NMR and high-resolution mass spectrometry are essential tools that can provide high-confidence data regarding connectivity and elemental composition, they ultimately lead to a structural hypothesis. Single-crystal X-ray crystallography is the ultimate arbiter, providing unequivocal proof of the atomic arrangement. For any novel indazole derivative intended for further development, especially in a regulated environment, obtaining the crystal structure is not just recommended; it is a scientific necessity. By combining these techniques, researchers can ensure the integrity and validity of their findings, paving the way for successful downstream applications.

References

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. (2022). MDPI. [Link]

  • Supporting Information for a scientific article. (n.d.). Rsc.org. [Link]

  • Structure and synthesis of indazole. (n.d.). ResearchGate. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC. [Link]

  • The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • WO2017186693A1 - Synthesis of indazoles. (n.d.).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). Rsc.org. [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. (2026). ResearchGate. [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). International Research Journal of Multidisciplinary Technovation. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

  • How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. (2016). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. (n.d.). IUCr Journals. [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Bioactivity Comparison: 4-Chloro-3,6-dimethyl-1H-indazole vs. Unsubstituted 1H-Indazole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in modern medicinal chemistry, extensively utilized in fragment-based drug discovery (FBDD) and scaffold hopping for protein kinase inhibitors[1]. While the unsubstituted 1H-indazole serves as a foundational bioisostere for phenol and indole, its lack of functionalization often results in poor target selectivity and suboptimal pharmacokinetic properties[1]. In contrast, highly substituted derivatives like 4-Chloro-3,6-dimethyl-1H-indazole (CAS: 1956379-03-5) exhibit drastically altered bioactivity profiles. This guide provides a mechanistic and quantitative comparison of these two scaffolds, focusing on their utility in targeting receptor tyrosine kinases (RTKs) such as VEGFR and FGFR[2].

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The causality behind the enhanced bioactivity of 4-Chloro-3,6-dimethyl-1H-indazole lies in the precise spatial arrangement of its substituents and their interaction with the kinase ATP-binding site[2].

  • Hinge-Binding Core (1H-Indazole): The unsubstituted core acts as an ATP surrogate. The N1-H acts as a hydrogen bond donor, and the N2 acts as an acceptor, interacting with the backbone amides of the kinase hinge region[1]. However, without substituents, the core lacks the steric bulk to lock into specific kinase conformations, leading to promiscuous, low-affinity binding.

  • 3,6-Dimethyl Substitution (Hydrophobic Packing): The addition of methyl groups at the 3- and 6-positions significantly increases the lipophilicity of the scaffold. The 3-methyl group projects into the specificity pocket (often the DFG-out or DFG-in adjacent cleft), while the 6-methyl group enhances hydrophobic interactions with the solvent-exposed lipophilic regions[2]. This dual substitution drives selectivity towards specific RTKs like FGFR1 and VEGFR2[3].

  • 4-Chloro Substitution (Gatekeeper Interaction & Electronic Modulation): The 4-chloro group plays a dual role. First, it acts as an electron-withdrawing group (EWG), lowering the pKa of the N1 proton, which strengthens the hydrogen bond with the hinge region. Second, the chlorine atom perfectly fills the hydrophobic "gatekeeper" pocket found in many kinases, forming stabilizing halogen bonds that drastically increase the residence time of the inhibitor[3].

SAR_Logic Core 1H-Indazole Core (Hinge Binder) Chloro 4-Chloro Substitution (Gatekeeper Pocket) Core->Chloro Halogenation Dimethyl 3,6-Dimethyl Substitution (Hydrophobic Cleft) Core->Dimethyl Alkylation Affinity Baseline Affinity (Low Selectivity) Core->Affinity H-Bonding (NH, N) Selectivity Enhanced Kinase Selectivity (e.g., VEGFR2 / FGFR) Chloro->Selectivity Steric Fit & Halogen Bond Dimethyl->Selectivity Increased Lipophilicity

Structural impact of 4-chloro and 3,6-dimethyl substitutions on kinase binding selectivity.

Comparative Bioactivity Profile

The functionalization of the indazole core translates to measurable differences in physicochemical properties and in vitro bioactivity. The table below summarizes the comparative metrics based on established SAR principles for RTK inhibitors[3].

Property / MetricUnsubstituted 1H-Indazole4-Chloro-3,6-dimethyl-1H-indazole
Molecular Weight ( g/mol ) 118.14180.63
cLogP (Lipophilicity) ~1.8 (Fragment-like)~3.5 (Drug-like)
Topological Polar Surface Area 28.68 Ų28.68 Ų
Kinase Hinge Binding Affinity Weak (mM range)Strong (nM range)
Target Selectivity PromiscuousHigh (RTKs, e.g., VEGFR/FGFR)
Target Residence Time Transient (< 1 min)Prolonged (> 30 min)

Experimental Validation Workflows

To objectively validate the bioactivity differences between these scaffolds, the following self-validating experimental workflows must be employed. These protocols are designed to ensure data integrity through orthogonal validation.

Protocol 1: TR-FRET Kinase Inhibition Assay (IC50 Determination)

Purpose: Quantify the biochemical potency of the indazole derivatives against purified VEGFR2. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, ensuring highly accurate IC50 values. Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of 1H-indazole and 4-Chloro-3,6-dimethyl-1H-indazole in 100% DMSO. Dilute to a 10-point concentration response curve (3-fold serial dilutions).

  • Enzyme Reaction: In a 384-well plate, combine 5 nM recombinant VEGFR2 kinase, 100 µM ATP (maintained at

    
     to ensure competitive binding assessment), and the compound dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
    
  • Equilibration: Incubate at room temperature for 60 minutes to allow thermodynamic equilibrium binding.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and ULight-labeled substrate). Incubate for an additional 60 minutes.

  • Validation & Readout: Read the plate on a microplate reader (Ex: 320 nm, Em: 665/615 nm). Calculate the Z'-factor using Staurosporine as a positive control (assay is validated only if Z' > 0.5). Fit data to a 4-parameter logistic curve to determine the IC50.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: Determine the association (


) and dissociation (

) rates to evaluate target residence time. Causality: While IC50 provides a snapshot of potency, prolonged target residence time (driven by the 4-chloro substitution in the gatekeeper pocket) correlates better with sustained in vivo efficacy[3]. Step-by-Step Methodology:
  • Sensor Chip Preparation: Immobilize His-tagged VEGFR2 onto a Ni-NTA sensor chip until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject varying concentrations (0.1 nM to 1 µM) of the indazole compounds in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) at a flow rate of 30 µL/min.

  • Dissociation Phase: Allow the running buffer to flow over the chip for 600 seconds to continuously monitor the dissociation phase.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.

  • Validation: Use a DMSO solvent correction curve to account for bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Exp_Workflow Prep Compound Preparation (DMSO Stock Formulation) TRFRET TR-FRET Kinase Assay (IC50 Determination) Prep->TRFRET SPR Surface Plasmon Resonance (Binding Kinetics: Kon, Koff) Prep->SPR Cell Cellular Proliferation Assay (Target Engagement) TRFRET->Cell Select Potent Hits (IC50 < 10 nM) SPR->Cell Confirm Residence Time

Self-validating experimental workflow for evaluating indazole kinase inhibitor bioactivity.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

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